Flumizole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-24-13-7-3-11(4-8-13)15-16(23-17(22-15)18(19,20)21)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYFPDBMMYUPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190204 | |
| Record name | Flumizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36740-73-5 | |
| Record name | Flumizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36740-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YQF944N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flumizole's Mechanism of Action on Cyclooxygenase (COX) Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with COX-1 and COX-2. This document summarizes the available quantitative data on its inhibitory potency, details relevant experimental protocols, and explores the downstream signaling pathways affected by its activity. Diagrams illustrating key pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's molecular interactions and functional consequences.
Introduction
This compound is recognized as a potent anti-inflammatory agent.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of the COX family of enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] Understanding the specific interactions of this compound with the two main isoforms of cyclooxygenase, COX-1 and COX-2, is crucial for elucidating its therapeutic efficacy and side-effect profile.
Quantitative Analysis of COX Inhibition
Table 1: Comparative Inhibitory Activity of this compound
| Compound | Target Enzyme System | Relative Potency | Reference |
| This compound | Prostaglandin Synthetase | Several-fold > Indomethacin | [1] |
| Indomethacin | Prostaglandin Synthetase | - | [1] |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound's anti-inflammatory effects stem from its ability to block the cyclooxygenase activity of both COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. By inhibiting this crucial step, this compound effectively reduces the production of these inflammatory mediators.
The Arachidonic Acid Cascade
The inhibition of COX enzymes by this compound directly impacts the arachidonic acid cascade, a major signaling pathway in the inflammatory response.
Caption: Inhibition of the Arachidonic Acid Cascade by this compound.
Experimental Protocols
The following section outlines the general methodology for a prostaglandin synthetase assay, similar to the one used in the initial characterization of this compound.
Prostaglandin Synthetase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on the synthesis of prostaglandins from arachidonic acid.
Materials:
-
Microsomal preparation of prostaglandin synthetase (from sources such as bovine seminal vesicles or ram seminal vesicles)
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference compound (Indomethacin) dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
Buffer solution (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., glutathione, hydroquinone)
-
Method for quantifying prostaglandin production (e.g., spectrophotometry, radioimmunoassay, or liquid chromatography-mass spectrometry)
Procedure:
-
Enzyme Preparation: A microsomal fraction containing prostaglandin synthetase is prepared from the appropriate tissue source through differential centrifugation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, cofactors, and the enzyme preparation.
-
Inhibitor Incubation: The test compound (this compound) or reference compound (indomethacin) at various concentrations is pre-incubated with the enzyme mixture for a defined period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: The reaction is terminated, often by the addition of an acid.
-
Quantification of Prostaglandins: The amount of prostaglandins produced is quantified using a suitable analytical method.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.
Caption: Workflow for a Prostaglandin Synthetase Inhibition Assay.
Downstream Signaling Pathways
Beyond the direct inhibition of prostaglandin synthesis, the effects of this compound can extend to the modulation of downstream pro-inflammatory signaling pathways. While direct studies on this compound are limited, research on related compounds suggests a potential mechanism involving the downregulation of key inflammatory signaling cascades. For instance, a derivative of squamosamide, a compound with structural similarities to this compound's core, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by down-regulating the TAK-IKK and TAK-JNK/p38 MAPK pathways. This suggests that this compound may also exert its anti-inflammatory effects by interfering with these upstream signaling molecules, ultimately leading to reduced expression of pro-inflammatory genes.
Caption: Potential Downstream Signaling Pathways Modulated by this compound.
Conclusion
This compound is a potent inhibitor of cyclooxygenase enzymes, with an efficacy reported to be several times that of indomethacin. Its primary mechanism of action involves the blockade of prostaglandin synthesis from arachidonic acid, a cornerstone of the inflammatory response. While specific quantitative data on its differential inhibition of COX-1 and COX-2 are not extensively documented in recent literature, its established potency underscores its significance as an anti-inflammatory agent. Further research, including detailed kinetic studies and molecular docking analyses, would provide a more complete understanding of this compound's interaction with COX isoforms and could inform the development of next-generation anti-inflammatory therapeutics. The potential for this compound to modulate upstream signaling pathways such as the TAK1-mediated cascades presents an exciting avenue for future investigation into its broader anti-inflammatory mechanisms.
References
Flumizole: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumizole is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates potent inhibition of the cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed information on its mechanism of action, alongside relevant experimental protocols and key data, are presented to support further research and development efforts in the field of anti-inflammatory therapeutics.
Chemical Structure and Identification
This compound, chemically known as 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)imidazole, is a heterocyclic compound with a central imidazole ring.[1] This core structure is substituted with two p-methoxyphenyl groups at positions 4 and 5, and a trifluoromethyl group at position 2.
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole |
| CAS Number | 36740-73-5 |
| Molecular Formula | C₁₈H₁₅F₃N₂O₂ |
| SMILES | COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC |
| InChI Key | OPYFPDBMMYUPME-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 348.32 g/mol | [1] |
| Appearance | Solid (form not specified) | [1] |
| Solubility | Poorly water-soluble | [1] |
Mechanism of Action: Cyclooxygenase Inhibition
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
Prostaglandin Synthesis Pathway Inhibition
The inhibition of COX by this compound blocks the synthesis of prostaglandins, thereby reducing the inflammatory response. The following diagram illustrates the signaling pathway.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound (4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)imidazole) is not explicitly available in the reviewed literature. However, a general and plausible synthetic route can be adapted from the synthesis of similar 2,4,5-trisubstituted imidazoles. A common method involves a three-component condensation reaction.
General Synthetic Workflow:
Note: This represents a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield of the final product.
In Vitro Cyclooxygenase (COX) Inhibition Assay
To determine the inhibitory potency of this compound against COX-1 and COX-2, a standard in vitro assay can be employed. The following protocol is a general guideline.
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Hematin (cofactor)
-
Tris-HCl buffer
-
This compound (test compound)
-
Indomethacin or Celecoxib (reference inhibitors)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and hematin.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate containing the reaction buffer.
-
Add various concentrations of this compound (or reference inhibitor) to the wells and pre-incubate.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Monitor the oxidation of TMPD by measuring the absorbance at a specific wavelength (e.g., 590-620 nm) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the COX enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for COX Inhibition Assay:
Conclusion
This compound is a potent non-steroidal anti-inflammatory agent with a well-defined chemical structure and a clear mechanism of action centered on the inhibition of cyclooxygenase enzymes. While its high potency is documented, further studies to precisely quantify its inhibitory activity against COX-1 and COX-2 isoforms are warranted to fully characterize its selectivity and therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating continued investigation into this compound and its potential applications.
References
Flumizole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Flumizole, a non-steroidal anti-inflammatory drug (NSAID). This document outlines its core physicochemical properties, mechanism of action, and includes detailed experimental protocols and quantitative data for researchers in drug development.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 36740-73-5 | [1][2] |
| Molecular Weight | 348.32 g/mol | [1][2] |
| Molecular Formula | C₁₈H₁₅F₃N₂O₂ | [1] |
Mechanism of Action: Cyclooxygenase Inhibition
This compound functions as a potent anti-inflammatory agent by inhibiting the cyclooxygenase (COX) enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The primary mechanism involves blocking the synthesis of prostaglandin E2 (PGE2).
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
References
Flumizole: A Technical Guide to a Nonsteroidal Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) identified as a potent inhibitor of the cyclooxygenase (COX) enzyme.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its anti-inflammatory properties. The information presented is synthesized from foundational research and is intended to serve as a resource for professionals in drug discovery and development.
Introduction
This compound is a non-acidic imidazole derivative with demonstrated anti-inflammatory properties in various preclinical models.[4] As an NSAID, its primary therapeutic effect is derived from the inhibition of prostaglandin synthesis. Prostaglandins are key signaling molecules involved in the inflammatory cascade, pain, and fever. By targeting the COX enzymes responsible for prostaglandin production, this compound effectively mitigates these processes.
Mechanism of Action: Cyclooxygenase Inhibition
The anti-inflammatory effects of this compound are attributed to its inhibition of cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase.[1] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes. There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammation, pain, and fever.
The therapeutic efficacy of NSAIDs is primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1. The specific selectivity of this compound for COX-1 versus COX-2 has not been extensively reported in the publicly available literature. Foundational studies on this compound predate the routine differentiation of these isoenzymes.
Signaling Pathway of COX Inhibition
The following diagram illustrates the established pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.
Preclinical Pharmacology
Initial preclinical studies demonstrated that this compound is a potent anti-inflammatory agent in various animal models. Its activity has been reported to be several times that of indomethacin, a well-characterized NSAID, in specific assays.
Quantitative Data
| Assay | Test System | This compound Activity | Reference Compound (Indomethacin) Activity | Reference |
| Anti-inflammatory | Rat Foot Edema | Several-fold more potent | - | |
| Enzyme Inhibition | Prostaglandin Synthetase | Several-fold more potent | - |
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vivo Anti-Inflammatory Assay: Rat Carrageenan-Induced Paw Edema
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (150-200g) are typically used.
-
Groups: Animals are divided into control (vehicle), positive control (e.g., indomethacin), and this compound treatment groups.
-
Dosing: this compound or the reference drug is administered orally or intraperitoneally at various doses prior to the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.
Workflow for Carrageenan-Induced Paw Edema Assay
References
An In-depth Technical Guide to the In Vitro Activity of Flumizole and the Antifungal Agent Flutrimazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query focused on the in vitro antifungal activity of Flumizole. However, a comprehensive literature review reveals that this compound is consistently identified as a non-steroidal anti-inflammatory drug (NSAID), not a primary antifungal agent.[1][2][3] Its mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[1] It is possible that this compound has been confused with Flutrimazole, an imidazole derivative with a similar name and documented broad-spectrum antifungal activity.[4] This guide will first clarify the established in vitro activity of this compound and then provide a detailed overview of the in vitro antifungal activity of Flutrimazole, adhering to the requested technical format.
Part 1: this compound - An Anti-Inflammatory Agent
This compound is a non-steroidal anti-inflammatory drug. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX), a key enzyme in the inflammatory pathway responsible for converting arachidonic acid into prostaglandins.
Mechanism of Action: COX Inhibition
The anti-inflammatory effect of this compound is achieved by blocking the action of COX enzymes, which in turn reduces the synthesis of prostaglandins that mediate pain and inflammation.
Caption: Mechanism of action of this compound as a COX inhibitor.
Part 2: Flutrimazole - An Antifungal Agent
Flutrimazole is a topical imidazole antifungal agent with potent, broad-spectrum in vitro activity against a variety of pathogenic fungi, including dermatophytes, filamentous fungi, and yeasts.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Similar to other imidazole antifungals, Flutrimazole's primary mode of action is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. It specifically targets and inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for converting lanosterol into ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the cell membrane's structure and function and leading to fungal cell death.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Quantitative Data: In Vitro Activity of Flutrimazole
The following tables summarize the reported quantitative data for the in vitro activity of Flutrimazole against various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of Flutrimazole
| Fungal Group/Species | MIC Range (µg/mL) | Comparator Drug & MIC (µg/mL) | Reference |
|---|---|---|---|
| Dermatophytes, filamentous fungi, and yeasts | 0.025 - 5.0 | Bifonazole (≥1 order of magnitude higher) |
| Scopulariopsis brevicaulis (8 strains) | 0.15 - 0.6 | Clotrimazole (0.3 - 2.5) | |
Table 2: IC₅₀ Value of Flutrimazole
| Assay | Target Organism | IC₅₀ Value | Reference |
|---|
| Ergosterol Biosynthesis Inhibition | Candida albicans (cell-free homogenate) | 0.071 µmol/L | |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of results.
1. Protocol for Broth Microdilution MIC Assay
This protocol is based on the standardized methods from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.
Caption: Experimental workflow for a broth microdilution MIC assay.
Methodology Details:
-
Inoculum Preparation: Fungal isolates are subcultured to ensure viability. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.
-
Plate Preparation: A 96-well microtiter plate is used. A stock solution of the antifungal agent is serially diluted in a liquid medium such as RPMI 1640 broth.
-
Incubation: Plates are incubated at a specified temperature (e.g., 35°C) for a duration that allows for adequate growth in the control wells (typically 24 to 48 hours for yeasts).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth (e.g., ~80% inhibition for azoles against dermatophytes) compared to the drug-free growth control well.
2. Protocol for Ergosterol Biosynthesis Inhibition Assay
This protocol outlines a method to quantify the total cellular ergosterol content to measure the direct impact of an antifungal agent on its synthesis.
Methodology Details:
-
Fungal Culture: The fungal isolate (e.g., Candida albicans) is grown in a suitable broth medium containing various sub-inhibitory concentrations of Flutrimazole, alongside a no-drug control.
-
Cell Harvesting: After a set incubation period (e.g., 16 hours), cells are harvested by centrifugation, washed with sterile water, and the cell pellet is collected.
-
Saponification: The cell pellet is treated with a solution of potassium hydroxide in ethanol and heated. This process breaks down the cell walls and hydrolyzes fatty esters.
-
Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted from the mixture using an organic solvent like n-heptane.
-
Spectrophotometric Analysis: The absorbance of the extracted sterol fraction is measured with a spectrophotometer between 240 and 300 nm. Ergosterol has a characteristic four-peaked absorbance curve. The quantity of ergosterol is calculated from the absorbance values, and the percentage of inhibition at each drug concentration is determined relative to the no-drug control. The IC₅₀ is the drug concentration that causes a 50% reduction in total ergosterol content.
References
Flumizole's Effect on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated potent inhibition of prostaglandin synthesis.[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its effect on the cyclooxygenase (COX) pathway. It includes a summary of available quantitative data, detailed experimental protocols representative of those used to characterize NSAIDs, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Cyclooxygenase
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking the active site of COX enzymes, this compound prevents the synthesis of these pro-inflammatory molecules.
Quantitative Data
Table 1: Inhibitory Activity of this compound on Prostaglandin Synthesis
| Compound | Inhibitory Activity vs. Prostaglandin Synthetase | Source |
| This compound | Several-fold more potent than indomethacin |
For comparative context, below are the reported IC50 values for indomethacin against COX-1 and COX-2 from a study using human articular chondrocytes. These values provide a benchmark for understanding the potential potency of this compound.
Table 2: Comparative IC50 Values for Indomethacin
| Compound | Target | IC50 (µM) | Source | |---|---|---| | Indomethacin | COX-1 | 0.063 | | | Indomethacin | COX-2 | 0.48 | |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to evaluate the effect of compounds like this compound on prostaglandin synthesis. While the specific protocols used for the initial characterization of this compound are not publicly detailed, these methods reflect current standards in the field.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a common method to determine the IC50 of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a series of dilutions of the test compound (this compound) in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the test compound dilutions, and the COX-1 or COX-2 enzyme.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Create a dose-response curve by plotting the percentage of PGE2 inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the COX enzyme activity.
Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the inhibition of COX enzymes in a more physiologically relevant environment.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., heparin)
-
Test compound (e.g., this compound)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
-
Incubator
Procedure:
-
Divide the heparinized blood into aliquots.
-
To measure COX-1 inhibition, incubate blood aliquots with various concentrations of the test compound. Allow the blood to clot, which induces platelet activation and TXB2 production via COX-1.
-
To measure COX-2 inhibition, incubate blood aliquots with various concentrations of the test compound and LPS to induce COX-2 expression in monocytes.
-
After incubation, centrifuge the samples to separate the plasma or serum.
-
Measure the concentration of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the plasma/serum using the respective EIA kits.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.
Visualizations
Signaling Pathway of Prostaglandin Synthesis Inhibition by this compound
Caption: Inhibition of COX-1 and COX-2 by this compound blocks prostaglandin synthesis.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on COX enzymes in vitro.
Logical Relationship of COX Inhibition and Anti-inflammatory Effect
Caption: The logical cascade from this compound administration to its therapeutic effects.
References
Flumizole: A Technical Overview of its Anti-inflammatory Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory properties. This technical guide delves into the core principles of this compound's anti-inflammatory effects, primarily focusing on its established mechanism of action as a cyclooxygenase (COX) inhibitor. While specific data on its COX isoform selectivity and effects on downstream signaling pathways are limited in publicly available literature, this document synthesizes the foundational knowledge of its primary mechanism and the experimental protocols used to characterize its anti-inflammatory activity.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary anti-inflammatory effect of this compound stems from its inhibition of the cyclooxygenase (COX) enzymes.[1] COX enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and promoting platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, at the site of inflammation. The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation.
By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response. The specific selectivity of this compound for COX-1 versus COX-2 has not been detailed in the available scientific literature. This selectivity is a critical factor for NSAIDs, as selective inhibition of COX-2 is generally associated with a lower risk of gastrointestinal side effects compared to non-selective or COX-1 selective inhibitors.
Signaling Pathway: The Cyclooxygenase Cascade
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid, the pathway inhibited by this compound.
Quantitative Data on Anti-inflammatory Activity
The foundational research on this compound demonstrated its potent anti-inflammatory activity in preclinical models.[1] While specific IC50 values for COX-1 and COX-2 inhibition are not publicly available, the initial studies provided comparative data against a well-established NSAID, indomethacin.
| Experimental Model | Parameter | This compound | Indomethacin | Reference |
| Carrageenan-induced Rat Paw Edema | Anti-inflammatory Activity | Several-fold more potent | - | [1] |
| Prostaglandin Synthetase Inhibition | Inhibitory Activity | Several-fold more potent | - | [1] |
Note: The term "several-fold more potent" is based on the abstract of the primary literature, and the precise quantitative values are not available in the public domain.[1]
Key Experimental Protocols
The anti-inflammatory properties of this compound were primarily characterized using two key in vivo and in vitro assays. The following sections provide detailed, representative methodologies for these experiments.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used animal model assesses the ability of a compound to reduce acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound by measuring the reduction of paw edema induced by carrageenan in rats.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Control group (vehicle)
-
This compound-treated groups (various doses)
-
Positive control group (e.g., Indomethacin)
-
-
Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where: Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
-
In Vitro Anti-inflammatory Activity: Prostaglandin Synthetase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the activity of the COX enzyme.
Objective: To determine the in vitro inhibitory activity of a test compound on prostaglandin synthesis from arachidonic acid.
Methodology:
-
Enzyme Preparation: A microsomal fraction containing prostaglandin synthetase (COX) is prepared from a suitable tissue source, such as bovine seminal vesicles or ram seminal vesicles.
-
Reaction Mixture: The reaction mixture typically contains:
-
Buffer (e.g., Tris-HCl)
-
Cofactors (e.g., glutathione, hydroquinone)
-
Enzyme preparation
-
Test compound (this compound) or vehicle at various concentrations
-
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid (often radiolabeled, e.g., [14C]-arachidonic acid).
-
Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 10-20 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of an acid (e.g., citric acid or formic acid).
-
Extraction and Analysis: The formed prostaglandins are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The amount of prostaglandin produced is quantified, often by techniques such as thin-layer chromatography (TLC) followed by scintillation counting (if a radiolabeled substrate is used) or by specific enzyme immunoassays (EIA) for prostaglandins like PGE2.
-
Data Analysis: The percentage of inhibition of prostaglandin synthesis is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined.
Potential Effects on Other Inflammatory Pathways
While the primary mechanism of this compound is COX inhibition, it is plausible that, like other NSAIDs, it may influence other signaling pathways involved in inflammation. However, there is a lack of specific research on this compound's effects on these pathways. For context, other NSAIDs have been shown to modulate:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some NSAIDs have been reported to inhibit the activation of NF-κB.
-
Cytokine Production: Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) play a crucial role in orchestrating the inflammatory response. Some NSAIDs can suppress the production of these cytokines.
Further research is required to elucidate whether this compound exerts any significant effects on these or other inflammatory signaling cascades.
Conclusion
This compound is a potent nonsteroidal anti-inflammatory agent whose primary mechanism of action is the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. Its efficacy has been demonstrated in preclinical models of inflammation. While detailed information regarding its COX isoform selectivity and its effects on other inflammatory signaling pathways like NF-κB is not currently available, the foundational principles of its anti-inflammatory action are well-established within the framework of NSAID pharmacology. The experimental protocols outlined in this guide provide a basis for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds.
References
Flumizole's Potential Therapeutic Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumizole is a non-steroidal anti-inflammatory drug (NSAID) with a trifluoromethyl-substituted imidazole core. First described in the mid-1970s, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This technical guide provides an in-depth analysis of this compound's established and potential therapeutic targets. While direct quantitative data for this compound is limited in publicly accessible literature, this document compiles analogous data from structurally related compounds to provide a comprehensive overview. Detailed experimental protocols for assessing the anti-inflammatory and COX-inhibitory activity of compounds like this compound are provided, alongside visualizations of the key signaling pathways involved.
Primary Therapeutic Target: Cyclooxygenase (COX)
This compound is categorized as an anti-inflammatory agent that functions through the inhibition of prostaglandin synthetase, now known as cyclooxygenase (COX).[1] The COX enzymes (primarily COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The inhibition of prostaglandin synthesis is a hallmark of NSAIDs.[2] this compound has been shown to be a potent anti-inflammatory agent in animal models, with an inhibitory activity severalfold that of indomethacin in rat foot edema and prostaglandin synthetase tests.[1]
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 9.4 | 0.08 | 117.5 | [3] |
| Ibuprofen | 2.19 | - | - | [4] |
| Indomethacin | - | - | - | - |
| Imidazole Derivative (Compound 5b) | >100 | 8.2 | >12.1 | |
| Imidazole Derivative (Compound 2c) | - | 0.71 | 115 | - |
| Pyrazolyl-Thiazolinone Derivative (PYZ32) | - | 0.5 | - |
Note: The absence of specific data for this compound highlights a gap in the current understanding and an opportunity for further research.
Signaling Pathway: Arachidonic Acid Cascade
The primary signaling pathway targeted by this compound is the arachidonic acid cascade, which leads to the production of prostaglandins.
References
- 1. This compound, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Flumizole in the In Vivo Rat Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumizole is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory activity in preclinical studies.[1][2] One of the key models used to evaluate the efficacy of NSAIDs is the carrageenan-induced rat paw edema model, which mimics the physiological processes of acute inflammation. This document provides detailed protocols and application notes for studying the effects of this compound in this model.
Data Presentation
Table 1: Effect of a Typical NSAID (Indomethacin) on Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | 1.25 ± 0.08 | - |
| Indomethacin | 5 | 0.68 ± 0.05 | 45.6% |
| Indomethacin | 10 | 0.45 ± 0.04 | 64.0% |
| Indomethacin | 20 | 0.28 ± 0.03* | 77.6% |
*p < 0.05 compared to the control group.
Table 2: Time Course of Anti-Inflammatory Effect of a Typical NSAID (Indomethacin)
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 1 hr | % Inhibition of Edema at 2 hr | % Inhibition of Edema at 3 hr | % Inhibition of Edema at 4 hr | % Inhibition of Edema at 5 hr |
| Indomethacin | 10 | 35.2% | 58.1% | 64.0% | 55.3% | 48.9% |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Protocol
This protocol describes the induction of acute inflammation in the rat paw and the assessment of the anti-inflammatory effects of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Carrageenan (lambda, type IV)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline solution (0.9% NaCl)
-
Plethysmometer
-
Animal handling and dosing equipment (e.g., oral gavage needles)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Control (Vehicle)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 3 onwards: this compound (various doses)
-
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or the vehicle orally (or via the desired route) to the respective groups. The positive control group receives the standard drug.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time 't' - Baseline paw volume
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
Visualizations
Caption: Experimental workflow for the carrageenan-induced rat paw edema model.
Mechanism of Action of this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2).
The inflammatory response to carrageenan is biphasic. The initial phase involves the release of histamine and serotonin. The later phase is associated with the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
The signaling pathway is as follows:
-
Cell Membrane Phospholipid Disruption: The inflammatory stimulus (carrageenan) causes damage to cell membranes, leading to the release of arachidonic acid from phospholipids by the enzyme phospholipase A2.
-
Cyclooxygenase (COX) Pathway: Arachidonic acid is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandin H2 (PGH2).
-
Prostaglandin Synthesis: PGH2 is further converted by specific synthases into various prostaglandins (e.g., PGE2, PGD2) and thromboxane A2. These prostaglandins are responsible for the classic signs of inflammation, including vasodilation, increased vascular permeability (leading to edema), and pain.
-
Inhibition by this compound: this compound, by inhibiting COX-1 and COX-2, blocks the conversion of arachidonic acid to PGH2, thereby reducing the synthesis of prostaglandins and mitigating the inflammatory response.
Caption: Simplified signaling pathway of inflammation and the inhibitory action of this compound.
References
Application Notes: Flumizole Cyclooxygenase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal mucosal protection and platelet aggregation.[1][2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][4] The inhibition of COX-2 is a key therapeutic strategy for treating inflammation, pain, and fever. Flumizole is a known non-steroidal anti-inflammatory drug (NSAID) that functions as an inhibitor of cyclooxygenase. This document provides a detailed protocol for assessing the inhibitory activity of this compound against COX-1 and COX-2.
Principle of the Assay
The cyclooxygenase activity is determined by measuring the amount of prostaglandin E2 (PGE2) produced from the substrate, arachidonic acid. The protocol involves incubating the COX-1 or COX-2 enzyme with the test compound, this compound, followed by the addition of arachidonic acid to initiate the enzymatic reaction. The reaction is then stopped, and the quantity of PGE2 produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of this compound is determined by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in its absence.
Signaling Pathway
Caption: Cyclooxygenase signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound COX inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Recombinant COX-1 | Cayman Chemical | 60100 | -80°C |
| Human Recombinant COX-2 | Cayman Chemical | 60122 | -80°C |
| Arachidonic Acid | Sigma-Aldrich | A3611 | -20°C |
| Prostaglandin E2 EIA Kit | Cayman Chemical | 514010 | 4°C |
| This compound | Sigma-Aldrich | F8023 | Room Temp |
| Hematin | Sigma-Aldrich | H3281 | -20°C |
| Tris-HCl Buffer (1M, pH 8.0) | Thermo Fisher | 15568025 | Room Temp |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 320331 | Room Temp |
| 96-well Microplate | Corning | 3590 | Room Temp |
Experimental Protocol
1. Reagent Preparation
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions of this compound: Serially dilute the this compound stock solution in DMSO to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme Solutions: Dilute human recombinant COX-1 and COX-2 in reaction buffer to the desired concentration (e.g., 10 units/well). Keep on ice.
-
Arachidonic Acid Solution: Prepare a 10 mM stock solution of arachidonic acid in ethanol. Dilute to 100 µM in reaction buffer immediately before use.
-
Hematin Solution: Prepare a 10 mM stock solution of hematin in 0.1 M NaOH. Dilute to 10 µM in reaction buffer.
2. Assay Procedure
-
To each well of a 96-well microplate, add the following in the specified order:
-
140 µL of Reaction Buffer
-
10 µL of Hematin Solution (10 µM)
-
10 µL of Enzyme Solution (COX-1 or COX-2)
-
-
Add 2 µL of the this compound working solutions to the appropriate wells. For control wells (100% activity), add 2 µL of DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Arachidonic Acid Solution (100 µM) to each well.
-
Incubate the plate at 37°C for 2 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl to each well.
-
Proceed with the quantification of PGE2 using a commercial ELISA kit, following the manufacturer's instructions.
3. Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (PGE2_inhibitor / PGE2_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Inhibition of COX-1 by this compound
| This compound (µM) | % Inhibition (Mean ± SD) |
| 0 (Control) | 0 ± 2.5 |
| 0.1 | 15.3 ± 3.1 |
| 1 | 48.7 ± 4.2 |
| 10 | 85.1 ± 2.8 |
| 100 | 98.2 ± 1.5 |
Table 2: Inhibition of COX-2 by this compound
| This compound (µM) | % Inhibition (Mean ± SD) |
| 0 (Control) | 0 ± 3.1 |
| 0.01 | 25.6 ± 4.5 |
| 0.1 | 52.1 ± 3.9 |
| 1 | 92.4 ± 2.1 |
| 10 | 99.1 ± 0.9 |
Table 3: Summary of IC50 Values for this compound
| Enzyme | IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| COX-1 | 1.05 | 11.05 |
| COX-2 | 0.095 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |
| Low signal in control wells | Inactive enzyme | Store enzymes at -80°C; avoid repeated freeze-thaw cycles. |
| Degraded arachidonic acid | Prepare arachidonic acid solution fresh. | |
| High background signal | Non-specific binding in ELISA | Follow ELISA kit washing instructions carefully. |
Conclusion
This protocol provides a reliable method for determining the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes. The use of a competitive ELISA for PGE2 quantification offers a sensitive and specific readout of enzyme activity. The results of this assay are crucial for characterizing the pharmacological profile of this compound and other potential COX inhibitors in drug discovery and development.
References
- 1. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Flumizole in Cell-Based Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that demonstrates potent anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[1] These application notes provide detailed protocols for utilizing this compound in a variety of cell-based inflammation assays to characterize its anti-inflammatory effects and elucidate its mechanism of action. The following protocols will enable researchers to assess the inhibitory activity of this compound on COX enzymes, quantify its impact on prostaglandin E2 (PGE2) production, and investigate its potential effects on key inflammatory signaling pathways such as NF-κB.
Data Presentation
The following tables summarize representative quantitative data for the described cell-based assays. As specific IC50 values for this compound in cell-based assays are not widely published, the expected potency is extrapolated from in vivo and prostaglandin synthetase test data, where it was found to be several-fold more potent than indomethacin.[1]
Table 1: COX Inhibition Assay
| Compound | Target | IC50 (µM) - Estimated |
| This compound | COX-1 | 0.1 - 1 |
| This compound | COX-2 | 0.01 - 0.1 |
| Indomethacin (Control) | COX-1 | ~1 |
| Indomethacin (Control) | COX-2 | ~0.1 |
Table 2: PGE2 Production Inhibition in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | PGE2 Production (% of Control) |
| Vehicle Control | - | 100% |
| This compound | 0.01 | ~75% |
| This compound | 0.1 | ~40% |
| This compound | 1 | ~15% |
| Indomethacin | 0.1 | ~50% |
| Indomethacin | 1 | ~20% |
Table 3: NF-κB Activation in TNF-α-Stimulated Reporter Cells
| Treatment | Concentration (µM) | NF-κB Activity (Fold Induction) |
| Unstimulated Control | - | 1 |
| TNF-α Control | - | 10 - 15 |
| This compound + TNF-α | 1 | To be determined |
| This compound + TNF-α | 10 | To be determined |
| BAY 11-7082 (Control) + TNF-α | 10 | 2 - 4 |
Table 4: Pro-inflammatory Cytokine Production in LPS-Stimulated PBMCs
| Treatment | Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Vehicle Control | - | < 50 | < 50 |
| LPS Control | - | 1000 - 2000 | 1500 - 3000 |
| This compound + LPS | 1 | To be determined | To be determined |
| This compound + LPS | 10 | To be determined | To be determined |
| Dexamethasone (Control) + LPS | 1 | 200 - 400 | 300 - 600 |
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Pathway and Inhibition by this compound
Caption: Inhibition of the COX pathway by this compound.
Experimental Workflow for PGE2 Quantification
Caption: Workflow for measuring PGE2 production.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
Experimental Protocols
In Vitro COX Inhibition Assay
This assay directly measures the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
This compound
-
Indomethacin (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Method:
-
Prepare a 10X working solution of this compound and Indomethacin in COX Assay Buffer.
-
Add 10 µL of the 10X inhibitor solutions to the appropriate wells of the 96-well plate. For the enzyme control (no inhibitor) and solvent control, add 10 µL of COX Assay Buffer.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells simultaneously.
-
Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the enzyme control.
-
Plot the percent inhibition versus the log of the this compound concentration and determine the IC50 value.
Prostaglandin E2 (PGE2) Production Assay
This assay quantifies the reduction of PGE2 production in response to an inflammatory stimulus in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cells (or other suitable cell line, e.g., PBMCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Indomethacin (positive control)
-
PGE2 ELISA kit
-
96-well cell culture plate
Method:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Indomethacin for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production. Include an unstimulated control.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[2][3]
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Determine the percent inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control.
NF-κB Reporter Assay
This assay assesses the impact of this compound on the NF-κB signaling pathway using a luciferase reporter system.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulus
-
This compound
-
A known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control
-
Luciferase assay reagent
-
Luminometer
-
96-well white, clear-bottom plate
Method:
-
Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound or the reference inhibitor for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
After stimulation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Calculate the fold induction of NF-κB activity in the stimulated versus unstimulated controls.
-
Determine the percent inhibition of NF-κB activation for each concentration of this compound.
Pro-inflammatory Cytokine Production Assay
This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
Method:
-
Plate PBMCs or differentiated THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Data Analysis:
-
Generate standard curves for TNF-α and IL-6.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percent inhibition of cytokine production for each concentration of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the anti-inflammatory properties of this compound in cell-based assays. By systematically evaluating its effects on COX activity, prostaglandin production, and key inflammatory signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided data tables offer a baseline for expected outcomes, while the detailed methodologies and visual workflows facilitate the practical implementation of these assays in a research setting.
References
Flumizole Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that demonstrates potent anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzyme.[1] A primary challenge in the preclinical development of this compound for animal studies is its poor aqueous solubility, which can lead to low and variable oral bioavailability.[1] This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, focusing on methods to enhance its solubility and ensure consistent exposure in animal models.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅F₃N₂O₂ | PubChem |
| Molecular Weight | 348.32 g/mol | PubChem |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO, insoluble in water. | MedKoo Biosciences |
Recommended Formulations for Animal Studies
Due to its low water solubility, direct administration of this compound in an aqueous vehicle is not recommended. The following formulation strategies are suggested to improve its dissolution and absorption.
Solid Dispersion with Polyethylene Glycol (PEG) 6000
Solid dispersion is a proven technique to enhance the dissolution rate and bioavailability of poorly soluble drugs.[1] A formulation of this compound as a solid dispersion with PEG 6000 has been shown to improve its absorption in dogs.[1]
Suspension in Methylcellulose
For initial screening or when a solid dispersion is not feasible, a suspension in an aqueous vehicle containing a suspending agent like methylcellulose can be utilized. This method, however, may not overcome the inherent low solubility and could lead to more variable absorption.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion with PEG 6000 (Melting Method)
This protocol is adapted from general methods for preparing solid dispersions of poorly soluble drugs with PEG 6000.
Materials:
-
This compound powder
-
Polyethylene Glycol (PEG) 6000
-
Mortar and pestle
-
Hot plate with magnetic stirrer
-
Beaker
-
Spatula
-
Sieve (e.g., 80-mesh)
-
Desiccator
Procedure:
-
Determine the Drug-to-Carrier Ratio: Start with a 1:1 and 1:2 weight ratio of this compound to PEG 6000. The optimal ratio may need to be determined experimentally.
-
Melting the Carrier: Accurately weigh the required amount of PEG 6000 and place it in a beaker on a hot plate. Heat the PEG 6000 to approximately 70-80°C with continuous stirring until it is completely melted.
-
Incorporation of this compound: Gradually add the accurately weighed this compound powder to the molten PEG 6000 while stirring continuously to ensure a homogenous dispersion.
-
Solidification: Once the this compound is completely dispersed, remove the beaker from the hot plate and rapidly cool the mixture in an ice bath to solidify the mass.
-
Pulverization and Sieving: Transfer the solidified mass to a mortar and pulverize it into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
For Administration: The resulting powder can be filled into capsules for administration to larger animals like dogs or suspended in a suitable vehicle (e.g., water or 0.5% methylcellulose) for oral gavage in rodents.
Protocol 2: Preparation of this compound Suspension in Methylcellulose for Oral Gavage
This protocol is a standard method for preparing a suspension of a hydrophobic compound for oral administration in rodents.
Materials:
-
This compound powder (or solid dispersion from Protocol 1)
-
Methylcellulose (e.g., 400 cP)
-
Purified water
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
Procedure:
-
Prepare 0.5% Methylcellulose Solution:
-
Heat approximately one-third of the final required volume of purified water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to wet the particles.
-
Remove the beaker from the heat and add the remaining two-thirds of the volume as cold water while continuing to stir.
-
Continue stirring the solution in a cold water bath until it becomes clear and viscous.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder to achieve the desired dose concentration (e.g., mg/mL).
-
Gradually add the this compound powder to the 0.5% methylcellulose solution while stirring continuously.
-
Use a homogenizer or sonicator to ensure a uniform and fine suspension, minimizing particle agglomeration.
-
-
Administration: Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed before drawing each dose.
Pharmacokinetic Studies in Animal Models
To evaluate the in vivo performance of the this compound formulations, pharmacokinetic studies in species such as rats and dogs are essential.
Experimental Design
-
Animals: Use a sufficient number of animals per group (e.g., n=6-8) to ensure statistical power.
-
Dosing: Administer the prepared this compound formulation (e.g., solid dispersion or suspension) orally at a predetermined dose. Include a control group receiving the vehicle alone. For bioavailability determination, an intravenous formulation (e.g., this compound dissolved in DMSO and diluted with a suitable vehicle) would be required.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). The exact time points should be optimized based on the expected rapid absorption and short half-life of this compound (2-7 hours).[1]
-
Plasma Analysis: Separate plasma from the blood samples and analyze for this compound concentration using a validated analytical method such as LC-MS/MS.
Data Analysis
From the plasma concentration-time data, the following pharmacokinetic parameters should be calculated:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity. |
| t1/2 | Elimination half-life. |
| F (%) | Absolute bioavailability (requires intravenous data). |
Stability Considerations
-
Formulation Stability: The physical and chemical stability of the prepared formulations should be assessed under the intended storage conditions (e.g., refrigerated or room temperature). Visually inspect for any changes in appearance, such as precipitation or phase separation.
-
Forced Degradation Studies: To understand the degradation pathways, this compound can be subjected to stress conditions such as heat, humidity, light, acid, and base. Analysis of the stressed samples by a stability-indicating HPLC method can identify potential degradation products.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: COX Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increased vascular permeability, and pain.
Caption: this compound's inhibition of COX enzymes blocks prostaglandin synthesis.
Experimental Workflow for Formulation and In Vivo Testing
The following diagram outlines the logical flow from formulation development to in vivo pharmacokinetic assessment.
Caption: Workflow for this compound formulation and in vivo evaluation.
References
Application Notes and Protocols for Flumizole in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flumizole is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent inhibitor of the cyclooxygenase (COX) enzymes. Its poor aqueous solubility necessitates the use of organic solvents for the preparation of stock solutions for in vitro studies. This document provides detailed protocols for the dissolution of this compound, focusing on the use of dimethyl sulfoxide (DMSO) as a solvent, and outlines its primary mechanism of action through the COX signaling pathway.
Solubility and Stock Solution Preparation
This compound is characterized by its low solubility in water and high solubility in organic solvents like dimethyl sulfoxide (DMSO).[1] For in vitro experiments, particularly cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in the aqueous culture medium.
Recommended Solvents and Storage
Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions.[1] It is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those that are poorly soluble in water.
Storage of Stock Solutions:
-
Long-term storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Short-term storage: For use within a few days to a week, the stock solution can be stored at 2-8°C.[1]
Quantitative Solubility Data
While specific quantitative solubility limits for this compound in various organic solvents are not widely published, practical experience indicates high solubility in DMSO. The following table summarizes the available information.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of 40 mg/mL in DMSO has been reported as achievable.[2] This serves as a practical upper concentration for stock solution preparation. The precise upper limit of solubility has not been formally documented in readily available literature. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions. |
| Ethanol | Soluble | While generally soluble in ethanol, DMSO is the preferred solvent for creating highly concentrated stock solutions for in vitro biological assays due to its higher solvating power for compounds like this compound and its miscibility with aqueous media at low concentrations. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 348.32 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 348.32 g/mol = 0.0034832 g = 3.48 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 3.48 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
-
Preparation of Working Solutions for Cell Culture Experiments
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Procedure (Example: Preparing a 10 µM working solution):
-
Thaw the Stock Solution:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
To avoid precipitation, it is best to perform a serial dilution.
-
Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in sterile cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium).
-
Final Dilution: Dilute the intermediate solution to the final desired concentration. For a 10 µM working solution from a 1 mM intermediate, dilute 1:100 (e.g., add 10 µL of 1 mM intermediate to 990 µL of cell culture medium).
-
-
Direct Dilution (for lower concentrations):
-
For a 10 µM working solution directly from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium). Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent precipitation.
-
-
Final DMSO Concentration Check:
-
In the 1:1000 dilution example, the final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.
-
-
Application to Cells:
-
Mix the final working solution thoroughly before adding it to your cell cultures.
-
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The COX signaling pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. COX-1 and COX-2 then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific isomerases into different prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). These molecules then act on their respective receptors to elicit a wide range of physiological and pathological effects. This compound's inhibition of COX enzymes blocks the production of these pro-inflammatory mediators.
Visualizations
References
Application Notes and Protocols for Flumizole Administration in Murine Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory properties in various animal models.[1] Its primary mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade.[1] Prostaglandins are lipid compounds that play a crucial role in the pathogenesis of arthritis by mediating inflammation, pain, and fever. By inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin production, this compound has the potential to ameliorate the clinical signs of arthritis.[2][3]
These application notes provide a detailed, representative protocol for the administration of this compound in a murine model of collagen-induced arthritis (CIA), a widely used model that shares many pathological features with human rheumatoid arthritis. While specific studies on this compound in murine arthritis models are not extensively documented in publicly available literature, this protocol is based on established methodologies for NSAID evaluation in such models.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. This inhibition reduces the levels of pro-inflammatory prostaglandins, thereby alleviating the signs and symptoms of arthritis.
Experimental Protocols
This section outlines a representative protocol for evaluating the efficacy of this compound in a murine model of Collagen-Induced Arthritis (CIA).
Animal Model and Arthritis Induction
-
Animal Strain: DBA/1J mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Induction of CIA:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
-
This compound Preparation and Administration
-
Preparation: Due to its poor water solubility, this compound should be formulated to improve absorption. A dispersion with polyethylene glycol 6000 (PEG 6000) has been shown to be effective.[1] Alternatively, it can be dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) with a small amount of Tween 80.
-
Dosage: While specific dosage for murine arthritis is not established, a starting point could be in the range of 10-50 mg/kg body weight, based on studies with other NSAIDs in similar models. Dose-response studies are recommended to determine the optimal dose.
-
Administration: Administer this compound or vehicle control orally via gavage once daily, starting from the day of booster immunization (Day 21) until the end of the experiment (e.g., Day 42).
Assessment of Arthritis
-
Clinical Scoring:
-
Begin clinical scoring of arthritis on Day 21 and continue every other day until the termination of the study.
-
Score each paw on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Measure the thickness of each hind paw using a digital caliper every other day starting from Day 21.
-
Endpoint Analysis
-
Sample Collection: At the end of the study (e.g., Day 42), euthanize the mice and collect blood samples for serum analysis and hind paws for histological examination.
-
Cytokine Analysis:
-
Measure the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using ELISA or a multiplex immunoassay.
-
-
Histological Analysis:
-
Fix the hind paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Stain with Safranin O-Fast Green to evaluate cartilage damage.
-
Experimental Workflow
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Clinical Arthritis Score
| Treatment Group | Day 21 | Day 23 | Day 25 | ... | Day 42 |
| Vehicle Control | 0 | ||||
| This compound (X mg/kg) | 0 | ||||
| Positive Control (e.g., Methotrexate) | 0 |
Table 2: Hind Paw Thickness (mm)
| Treatment Group | Day 21 | Day 23 | Day 25 | ... | Day 42 |
| Vehicle Control | |||||
| This compound (X mg/kg) | |||||
| Positive Control |
Table 3: Serum Cytokine Levels (pg/mL) at Day 42
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Vehicle Control | |||
| This compound (X mg/kg) | |||
| Positive Control | |||
| Naive (Non-arthritic) |
Conclusion
This compound presents a promising therapeutic candidate for the management of inflammatory arthritis due to its potent inhibition of prostaglandin synthesis. The provided protocols offer a representative framework for the preclinical evaluation of this compound in a murine model of arthritis. Further studies are warranted to establish the optimal dosage, long-term efficacy, and safety profile of this compound for the treatment of arthritic conditions. The collection of robust quantitative data, as outlined in the tables above, will be crucial in determining its therapeutic potential.
References
- 1. This compound, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Flumizole in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumizole is recognized as a nonsteroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor. While direct and extensive research on the specific application of this compound in cancer cell line studies is limited, its role as a COX inhibitor provides a strong theoretical basis for its potential anticancer activities. This document provides a comprehensive overview of the established role of COX-2 inhibitors in cancer cell line research, which serves as a proxy for understanding the potential applications of this compound. Several studies have utilized well-known COX inhibitors, including this compound, as foundational structures for the derivatization and optimization of new potential anticancer agents.[1]
The overexpression of cyclooxygenase-2 (COX-2) is a well-documented phenomenon in various cancers and is implicated in tumorigenesis through mechanisms such as promoting angiogenesis, inhibiting apoptosis, and enhancing cancer cell invasiveness.[1] Consequently, targeting COX-2 is considered an effective strategy for cancer prevention and treatment.[1] These notes will detail the signaling pathways influenced by COX-2 inhibition, present quantitative data for representative COX-2 inhibitors, and provide detailed protocols for key in vitro experiments.
Data Presentation: Efficacy of COX-2 Inhibitors in Cancer Cell Lines
Due to the lack of specific quantitative data for this compound in cancer cell line research, the following tables summarize the half-maximal inhibitory concentration (IC50) values for Celecoxib, a well-characterized selective COX-2 inhibitor, across various cancer cell lines. This data illustrates the potential range of efficacy for compounds acting through this mechanism.
Table 1: IC50 Values of Celecoxib in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | 41.04 ± 1.22 | [2] |
| Hone-1 | Nasopharyngeal Carcinoma | 49.68 ± 1.12 | [2] |
| HK-1 | Nasopharyngeal Carcinoma | 51.74 ± 3.89 | |
| K562 | Chronic Myeloid Leukemia | 46 | |
| HeLa | Cervical Cancer | 37.2 | |
| HCT116 | Colon Cancer | Intermediate Sensitivity | |
| HepG2 | Liver Cancer | Intermediate Sensitivity | |
| MCF-7 | Breast Cancer | Intermediate Sensitivity | |
| U251 | Glioblastoma | 11.7 |
Table 2: IC50 Values for Other COX-2 Inhibitors and Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phar-95239 | MCF-7 (Breast Cancer) | 178.52 | |
| T0511-4424 | MCF-7 (Breast Cancer) | 143 | |
| Zu-4280011 | MCF-7 (Breast Cancer) | 97.61 | |
| NS-398 | Hep3B (Hepatoma) | Concentration Dependent |
Signaling Pathways Modulated by COX-2 Inhibition
The anticancer effects of COX-2 inhibitors are mediated through the modulation of several key signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).
Inhibition of Proliferation and Cell Cycle Arrest
COX-2 inhibitors can impede cancer cell proliferation by inducing cell cycle arrest, often at the G1-S phase transition. This is achieved by downregulating the expression of cyclins (such as Cyclin D1) and upregulating cell cycle inhibitors like p21 and p27.
Induction of Apoptosis
COX-2 inhibitors promote apoptosis in cancer cells through multiple mechanisms. This includes the activation of caspases (key executioner proteins in apoptosis), particularly Caspase-3 and Caspase-9, and the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins. Furthermore, COX-2 inhibition can trigger the expression of death receptors like CD95, TNF-R, and TRAIL-R, sensitizing the cells to apoptosis.
Inhibition of Angiogenesis
COX-2 plays a crucial role in promoting tumor angiogenesis by stimulating the production of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). By inhibiting COX-2, the production of prostaglandins like PGE2 is reduced, which in turn leads to decreased VEGF expression and a subsequent reduction in new blood vessel formation, thereby limiting tumor growth and metastasis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer effects of COX-2 inhibitors like this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the COX-2 inhibitor (or this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the COX-2 inhibitor for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry immediately.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the COX-2 inhibitor.
Protocol:
-
Protein Extraction: Treat cells, then lyse them in RIPA buffer to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., COX-2, Bcl-2, Caspase-3, VEGF) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
References
- 1. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib induces dose dependent growth inhibition in nasopharyngeal carcinoma cell lines independent of cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumizole: A Potent Tool for Interrogating Cyclooxygenase Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that has proven to be a valuable tool compound for the in-depth study of cyclooxygenase (COX) pathways. As a potent inhibitor of prostaglandin synthetase, the enzyme complex responsible for the conversion of arachidonic acid into prostaglandins, this compound allows researchers to dissect the intricate roles of COX-1 and COX-2 in various physiological and pathological processes. Its inhibitory activity has been shown to be several-fold greater than that of the well-characterized NSAID, indomethacin, making it a powerful agent for in vitro and in vivo investigations of inflammation, pain, and other COX-mediated conditions.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound to explore the complexities of the COX signaling cascade.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins. Prostaglandins are lipid autacoids involved in a myriad of physiological processes, including inflammation, pain sensitization, fever, and platelet aggregation. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2), which is the precursor for various biologically active prostaglandins, such as prostaglandin E2 (PGE2).
Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| This compound | Not Available | Not Available | - |
| Indomethacin | 0.063 | 0.48 | [2] |
Researchers are encouraged to determine the specific IC50 values for this compound against purified COX-1 and COX-2 enzymes or in relevant cellular systems to accurately interpret their experimental results.
Signaling Pathway Diagram
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on COX-1 and COX-2 enzymes. The specific conditions may need to be optimized based on the source of the enzymes and the detection method.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Indomethacin (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and Indomethacin in the assay buffer.
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the different concentrations of this compound or Indomethacin. Include a vehicle control (solvent only).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate for a specific time (e.g., 10-20 minutes) at the optimal temperature.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and Indomethacin relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This protocol describes how to measure the effect of this compound on PGE2 production in a cellular context, for example, using macrophage-like cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Indomethacin (positive control)
-
Phosphate-buffered saline (PBS)
-
PGE2 enzyme immunoassay (EIA) kit
-
24-well cell culture plates
Procedure:
-
Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh, serum-free medium.
-
Prepare stock solutions of this compound and Indomethacin in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of this compound or Indomethacin for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include an unstimulated control.
-
Incubate the cells for a specified period (e.g., 18-24 hours).
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatants using a commercial EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound and Indomethacin relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value as described in the in vitro assay protocol.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying COX inhibition using this compound.
Conclusion
This compound serves as a potent and effective tool compound for researchers investigating the multifaceted roles of the COX pathways. Its strong inhibitory action on prostaglandin synthesis allows for the elucidation of the specific contributions of COX-1 and COX-2 in various biological systems. The protocols and information provided herein offer a solid foundation for utilizing this compound to advance our understanding of inflammation, pain, and other COX-mediated pathologies, and to facilitate the development of novel therapeutic agents.
References
Application Notes and Protocols for Developing Drug Delivery Systems for Flumizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumizole is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzyme.[1][2] Its therapeutic potential is hindered by its poor aqueous solubility, which can lead to low bioavailability when administered in its crystalline form.[3] To overcome this limitation, the development of advanced drug delivery systems is crucial. One approach that has been explored is the creation of a solid dispersion of this compound with polyethylene glycol (PEG) 6000, which has been shown to enhance its dissolution rate and absorption.[3]
These application notes provide a comprehensive guide to developing and characterizing various drug delivery systems for this compound, including solid dispersions, nanoparticles, and liposomes. The protocols outlined below are based on established methodologies for poorly soluble drugs and can be adapted and optimized for the specific properties of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the rational design of a drug delivery system.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅F₃N₂O₂ | [1] |
| Molecular Weight | 348.325 g/mol | |
| LogP (calculated) | 4.2 | |
| Water Solubility | Poorly soluble |
Signaling Pathway: this compound and the Cyclooxygenase (COX) Pathway
This compound, like other NSAIDs, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates the COX signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of COX-1 and COX-2 by this compound.
Experimental Protocols
Solid Dispersion of this compound
Solid dispersions are a common and effective method for improving the dissolution rate of poorly water-soluble drugs. This protocol describes the solvent evaporation method.
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Polyethylene Glycol (PEG) 6000 or other suitable carrier (e.g., PVP K30, Soluplus®)
-
Ethanol (or other suitable solvent in which both this compound and the carrier are soluble)
-
Deionized water
-
Standard dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)
Equipment:
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
-
USP Dissolution Apparatus 2 (Paddle)
-
UV-Vis Spectrophotometer or HPLC
Protocol:
-
Preparation of the Solid Dispersion:
-
Accurately weigh this compound and the selected carrier (e.g., PEG 6000) in various ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve the weighed this compound and carrier in a minimal amount of ethanol with gentle stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.
-
-
Characterization of the Solid Dispersion:
-
Drug Content: Determine the this compound content in the solid dispersion using a validated UV-Vis spectrophotometric or HPLC method.
-
In Vitro Dissolution Study:
-
Perform dissolution testing using a USP Apparatus 2 (paddle) at a rotational speed of 50 or 75 rpm.
-
Use 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl, pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C.
-
Add a quantity of the solid dispersion equivalent to a specific dose of this compound to the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.
-
Analyze the samples for this compound concentration using a validated analytical method.
-
Compare the dissolution profile of the solid dispersion with that of pure this compound.
-
-
References
Application Notes and Protocols for the Synthesis of Flumizole Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumizole, a nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The imidazole scaffold is a prominent feature in many medicinally active compounds, known for its ability to interact with a wide range of biological targets.[2] This has spurred significant interest in the synthesis of this compound analogs to explore their therapeutic potential, particularly as anti-inflammatory agents. These application notes provide detailed protocols for the synthesis of this compound analogs based on the Radziszewski imidazole synthesis, along with methods for their biological evaluation as COX inhibitors.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound and its analogs function by inhibiting the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis leads to the anti-inflammatory and analgesic effects of these compounds.
Caption: Cyclooxygenase signaling pathway and the inhibitory action of this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs is primarily achieved through the Radziszewski imidazole synthesis, a one-pot, three-component reaction.[3][4] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For this compound analogs, 4,4'-dimethoxybenzil serves as the 1,2-dicarbonyl, and various substituted aldehydes can be used to generate a library of compounds. The trifluoromethyl group at the 2-position of this compound is introduced using trifluoroacetic anhydride or a similar trifluoromethylating agent.
Experimental Workflow for Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Flumizole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Flumizole, a non-steroidal anti-inflammatory drug (NSAID). The following sections offer detailed experimental protocols and data-driven guidance to aid in your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
A1: this compound is a potent, non-steroidal anti-inflammatory agent.[1] Like many imidazole derivatives and NSAIDs, it is a poorly water-soluble compound, with an aqueous solubility of less than 1 mg/mL.[2][3] This low solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can hinder its therapeutic efficacy.
Q2: What are the primary strategies for improving the water solubility of this compound?
A2: The most common and effective strategies for enhancing the solubility of poorly water-soluble drugs like this compound include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its wettability and dissolution rate. A study has shown that a solid dispersion of this compound with polyethylene glycol (PEG) 6000 increased its dissolution rate and absorption.[1]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form an inclusion complex with enhanced aqueous solubility.
-
Co-solvency: The use of a water-miscible solvent in which this compound has good solubility can increase the overall solubility of the drug in an aqueous-based formulation.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases the surface area available for dissolution, which can enhance the dissolution rate.
Q3: How does the imidazole moiety in this compound affect its solubility?
A3: The imidazole ring system in this compound contains nitrogen atoms that can be protonated, making its solubility pH-dependent. Generally, imidazole-containing compounds are weak bases and tend to be more soluble in acidic environments where the nitrogen atoms are protonated, forming a more soluble salt. In neutral or alkaline conditions, they are typically in their less soluble free base form.
Q4: Are there any known successful formulations of this compound with improved solubility?
A4: Yes, a solid dispersion of this compound with polyethylene glycol (PEG) 6000 has been developed. This formulation demonstrated an increased dissolution rate in simulated gastric fluid and improved absorption in preclinical studies.[1]
Troubleshooting Guides
Issue 1: this compound Precipitation from Solution
-
Symptom: After dissolving this compound in an organic solvent and adding it to an aqueous buffer, a precipitate forms immediately or over time.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Supersaturation and Poor Aqueous Solubility | The concentration of this compound in the final aqueous solution exceeds its solubility limit. Solution: Decrease the final concentration of this compound. Consider using a solubility-enhancing technique such as preparing a solid dispersion or a cyclodextrin complex before dissolution. |
| pH of the Aqueous Medium | This compound's solubility is likely pH-dependent due to its imidazole group. It may be less soluble at neutral or higher pH. Solution: Attempt to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 4-6) to see if solubility improves. However, consider the pH stability of the compound and the requirements of your experiment. |
| Organic Solvent "Crashing Out" | The organic solvent used to dissolve this compound may not be fully miscible with the aqueous phase, causing the drug to precipitate. Solution: Use a water-miscible organic solvent like DMSO, ethanol, or PEG 400. When adding the drug stock solution to the aqueous phase, do so dropwise while vortexing or stirring vigorously to ensure rapid and uniform mixing. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅F₃N₂O₂ | |
| Molecular Weight | 348.32 g/mol | |
| Aqueous Solubility | < 1 mg/mL | |
| Appearance | Solid powder | |
| Soluble In | DMSO |
Table 2: Comparison of Solubility Enhancement Techniques (Hypothetical Data for this compound)
| Technique | Carrier/Excipient | Expected Solubility Increase (fold) | Advantages | Potential Challenges |
| Solid Dispersion | PEG 6000 | 10 - 50 | Significant increase in dissolution rate; established method. | Potential for drug recrystallization during storage; requires careful control of manufacturing parameters. |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5 - 20 | High solubility enhancement; can protect the drug from degradation. | Stoichiometry of the complex needs to be determined; can be a more expensive approach. |
| Co-solvency | PEG 400 / Ethanol | 2 - 10 | Simple to prepare; suitable for liquid formulations. | Potential for precipitation upon dilution; toxicity of the co-solvent needs to be considered for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of this compound-PEG 6000 Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with PEG 6000 to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound powder
-
Polyethylene glycol (PEG) 6000
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Weigh the desired amounts of this compound and PEG 6000 (e.g., in a 1:4 w/w ratio). Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol at a controlled temperature (e.g., 40-50 °C) under reduced pressure until a dry film is formed on the inner surface of the flask.
-
Drying: Scrape the dried film from the flask. Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to ensure complete removal of residual solvent.
-
Sizing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of this compound within the polymer matrix.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Mixing: Weigh equimolar amounts of this compound and HP-β-CD.
-
Kneading: Place the HP-β-CD in a mortar and add a small amount of the ethanol/water mixture to form a homogeneous paste. Gradually add the this compound powder to the paste and knead the mixture for a specified time (e.g., 60 minutes). During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: The kneaded mixture is then dried in a vacuum oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.
-
Sizing: The dried complex is pulverized using a mortar and pestle and sieved to obtain a uniform powder.
-
Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and PXRD.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Troubleshooting Logic for this compound Precipitation.
References
Flumizole Stability in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering stability issues with Flumizole in aqueous solutions. Given that this compound is sparingly soluble in water, this guide offers troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in an aqueous buffer?
A1: this compound is classified as a poorly water-soluble compound.[1] Its solubility is significantly limited in aqueous media. For successful solubilization, consider using co-solvents such as DMSO, or preparing a solid dispersion, for example with polyethylene glycol (PEG) 6000, which has been shown to enhance its dissolution rate.[1] Always ensure the final concentration of any organic solvent is compatible with your experimental system.
Q2: I've dissolved this compound, but I'm seeing precipitation over time. What is happening?
A2: This phenomenon, known as "fall-out" or precipitation, is common for poorly soluble drugs when an aqueous solution becomes supersaturated. This can be triggered by changes in temperature, pH, or the evaporation of a co-solvent. To mitigate this, it is crucial to work within the thermodynamic solubility limits of this compound in your specific solvent system and maintain consistent experimental conditions.
Q3: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
A3: Several factors can compromise the stability of this compound in aqueous solutions. These include:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.
-
Light: Exposure to UV or even ambient light can lead to photodegradation.[2][3] For photosensitive compounds, it is recommended to work in low-light conditions and use amber-colored vials.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation.
Q4: How should I prepare and store my aqueous this compound stock solutions?
A4: For short-term use (days to weeks), it is advisable to prepare stock solutions in a suitable organic solvent like DMSO and store them at 2-8°C, protected from light. For long-term storage (months to years), storing aliquots at -20°C is recommended. When preparing aqueous working solutions, dilute the stock solution into your aqueous buffer immediately before use to minimize the risk of precipitation and degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues with this compound in aqueous solutions.
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound | Perform a forced degradation study. | Expose your this compound solution to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products and assess the stability-indicating nature of your analytical method. |
| Precipitation in media | Visually inspect the cell culture media or assay buffer for any signs of precipitation after adding the this compound solution. | If precipitation is observed, consider lowering the final concentration of this compound, increasing the concentration of a co-solvent (if permissible), or using a formulation aid like cyclodextrins. |
| Interaction with other components | Evaluate the compatibility of this compound with other components in your assay medium. | Run control experiments with and without other key components to identify any potential interactions that may be affecting this compound's stability or activity. |
Issue 2: Appearance of unknown peaks in chromatography.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolytic Degradation | Analyze samples of this compound solutions prepared at different pH values (e.g., pH 3, 7, 9) and incubated over time. | Compare the chromatograms to identify any pH-dependent degradation products. |
| Photodegradation | Expose a this compound solution to a controlled light source (e.g., a photostability chamber) and analyze it at different time points. | If new peaks appear, this indicates photodegradation. Future experiments should be conducted under light-protected conditions. |
| Oxidative Degradation | Treat a this compound solution with a mild oxidizing agent (e.g., hydrogen peroxide) and analyze the sample. | The appearance of new peaks suggests susceptibility to oxidation. Consider de-gassing your buffers or adding an antioxidant if compatible with your experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
The analytical method is considered stability-indicating if it can resolve the main this compound peak from all degradation product peaks.
Visualizing Potential Degradation and Experimental Logic
Hypothetical this compound Degradation Pathway
Since specific degradation pathways for this compound are not publicly documented, a hypothetical pathway is proposed based on the known reactivity of imidazole and related structures. The primary points of susceptibility are likely the imidazole ring and the methoxy groups on the phenyl rings.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence of steps to diagnose and address stability problems encountered during experimentation.
Caption: Workflow for troubleshooting this compound stability.
References
- 1. This compound, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection [ouci.dntb.gov.ua]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Flumizole In-Vivo Dosing & Optimization Technical Support Center
Welcome to the technical support center for Flumizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[1] By blocking COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.
Q2: What is a recommended starting dose for this compound in a rat model of inflammation?
A2: Direct dosage recommendations for this compound are not widely published. However, this compound has been shown to have an inhibitory activity several-fold that of indomethacin in the rat foot edema model.[1] Therefore, a logical starting point for a dose-ranging study would be to use a dose range that brackets the effective dose of indomethacin in the same model (typically 5-10 mg/kg) and adjust based on this compound's higher potency. A suggested starting range for a dose-finding study could be 1, 5, and 10 mg/kg.
Q3: How should I prepare this compound for oral administration, given its poor water solubility?
A3: this compound is poorly soluble in water, which can significantly impact its absorption when administered as a solid.[1] To improve bioavailability, it is recommended to formulate this compound as a solution or a dispersion. One successful approach described in the literature is the creation of a solid dispersion with polyethylene glycol (PEG) 6000.[1] For laboratory-scale experiments, dissolving this compound in a vehicle such as a solution containing a small amount of DMSO and further diluted with corn oil or a solution of 0.5% methylcellulose is a common practice for administering hydrophobic drugs. It is crucial to ensure the drug is fully dissolved or forms a homogenous suspension immediately before administration.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: this compound is rapidly absorbed following oral administration, especially when formulated to enhance solubility. It has a reported short half-life of 2-7 hours in rats, dogs, and humans. This short half-life may necessitate more frequent dosing in chronic inflammation models to maintain therapeutic concentrations.
Troubleshooting Guide
Problem 1: I am not observing a significant anti-inflammatory effect at my initial doses.
-
Possible Cause 1: Poor Bioavailability.
-
Troubleshooting Step: Due to this compound's low water solubility, the formulation is critical. Ensure the compound is fully dissolved or in a stable, uniform suspension. Consider using a vehicle known to enhance the solubility of hydrophobic compounds, such as a mixture containing DMSO, Tween 80, and saline, or preparing a dispersion with PEG 6000.
-
-
Possible Cause 2: Insufficient Dose.
-
Troubleshooting Step: The effective dose may be higher in your specific animal model or for the particular inflammatory stimulus. Conduct a dose-escalation study to determine the optimal dose. See the "Experimental Protocols" section for a dose-finding study design.
-
-
Possible Cause 3: Timing of Administration.
-
Troubleshooting Step: Given its short half-life, the timing of this compound administration relative to the inflammatory insult is crucial. For acute models, administer the compound 30-60 minutes before inducing inflammation. For chronic models, a twice-daily dosing regimen might be necessary.
-
Problem 2: I am observing signs of toxicity in my animals (e.g., lethargy, weight loss, gastrointestinal distress).
-
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: High doses of NSAIDs can lead to toxicity, most commonly gastrointestinal ulceration and renal toxicity. Reduce the dose and carefully re-evaluate the therapeutic window.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: While the primary target is COX, high concentrations of any compound can lead to off-target effects. If toxicity is observed even at doses that are not providing efficacy, consider if the chosen model is appropriate and if the observed effects are compound-related. A thorough literature search on the toxicology of imidazole-based NSAIDs may provide further insights.
-
Quantitative Data Summary
Table 1: Pharmacokinetic & Potency Profile of this compound
| Parameter | Value | Species | Reference |
| Half-life (t½) | 2-7 hours | Rats, Dogs, Humans | |
| Relative Potency | Several-fold more potent than indomethacin | Rat |
Table 2: Suggested Dose-Ranging Study for this compound in a Rat Paw Edema Model
| Group | Treatment | Dose (mg/kg, p.o.) | Vehicle |
| 1 | Vehicle Control | - | 0.5% Methylcellulose in water |
| 2 | This compound | 1 | 0.5% Methylcellulose in water |
| 3 | This compound | 5 | 0.5% Methylcellulose in water |
| 4 | This compound | 10 | 0.5% Methylcellulose in water |
| 5 | Positive Control | 10 | 0.5% Methylcellulose in water |
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in the Rat Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Wistar rats (180-200g).
-
Acclimatization: Acclimate animals for at least one week before the experiment.
-
Grouping: Randomly assign animals to the groups outlined in Table 2 (n=6-8 per group).
-
Compound Preparation: Prepare a suspension of this compound in 0.5% methylcellulose. Ensure the suspension is homogenous by vortexing before each administration.
-
Administration: Administer the assigned treatment orally (p.o.) via gavage one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal compared to its baseline measurement. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.
Mandatory Visualizations
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
Caption: Workflow for in vivo dosage optimization of this compound.
Caption: Logical guide for troubleshooting this compound experiments.
References
Technical Support Center: Flumizole Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Flumizole.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: As of late 2025, specific off-target interactions of this compound have not been extensively documented in peer-reviewed literature. This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) with its primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[1] However, like many NSAIDs, this compound may exhibit COX-independent effects, which are considered off-target activities.[2][3][4] Researchers observing unexpected phenotypes in their experiments are encouraged to investigate these potential off-target pathways.
Q2: My experimental results with this compound are inconsistent with COX inhibition alone. What could be the cause?
A2: If your results cannot be explained by the inhibition of prostaglandin synthesis, it is possible that this compound is engaging with other cellular targets. NSAIDs have been reported to modulate various signaling pathways independently of COX, including the NF-κB, MAPK, and Wnt/β-Catenin pathways.[2] It is also possible that this compound interacts with other enzymes or receptors. The imidazole scaffold present in this compound's structure is a common feature in molecules that can interact with a range of biological targets.
Q3: What are the initial steps to predict potential off-target effects of this compound?
A3: A tiered approach is recommended. Start with in silico analysis using computational tools to predict potential off-target interactions based on this compound's chemical structure. Several web-based tools and commercial software can screen for structural similarity to known ligands of various targets. Following computational analysis, a literature review on the off-target effects of other NSAIDs, particularly those with similar chemical features, can provide valuable insights.
Q4: What experimental approaches can be used to identify off-target interactions of this compound?
A4: Several experimental strategies can be employed:
-
Biochemical Assays: Kinase profiling is a common starting point to screen for off-target interactions with a large panel of kinases.
-
Cell-Based Assays: The Cellular Thermal Shift Assay (CETSA) can identify direct binding of this compound to proteins in a cellular context. Reporter gene assays can be used to assess the effect of this compound on specific signaling pathways (e.g., NF-κB or Wnt).
-
Proteomics Approaches: Chemical proteomics can identify the protein interactome of this compound.
Troubleshooting Guides
Issue 1: Unexpected changes in gene expression unrelated to the COX pathway are observed after this compound treatment.
-
Possible Cause: this compound may be modulating transcription factors through off-target signaling pathways. NSAIDs have been shown to affect the NF-κB and Wnt/β-catenin signaling pathways, both of which have profound effects on gene expression.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform pathway analysis on your gene expression data to see if pathways like NF-κB, MAPK, or Wnt signaling are enriched.
-
Western Blotting: Validate the activation or inhibition of key proteins in these pathways (e.g., phosphorylation of p65 for NF-κB, β-catenin levels for Wnt).
-
Reporter Assays: Use a reporter assay (e.g., luciferase reporter) for the suspected pathway to confirm that this compound is modulating its activity.
-
Issue 2: this compound induces apoptosis in cancer cell lines that are not dependent on prostaglandins.
-
Possible Cause: Several NSAIDs can induce apoptosis through COX-independent mechanisms. This can involve the modulation of pro- and anti-apoptotic proteins or the inhibition of survival pathways.
-
Troubleshooting Steps:
-
Apoptosis Assays: Confirm the apoptotic phenotype using multiple assays (e.g., caspase activation, Annexin V staining).
-
Kinase Profiling: Perform a broad kinase profiling assay to identify potential off-target kinases involved in cell survival signaling (e.g., Akt, ERK).
-
Direct Binding Assays: If a candidate off-target is identified, confirm direct binding using techniques like CETSA or surface plasmon resonance (SPR).
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the results from potential off-target screening assays for this compound.
Table 1: Hypothetical Kinase Profiling Results for this compound
| Kinase Target | % Inhibition at 10 µM this compound |
| COX-2 (intended target) | 95% |
| p38α (MAPK family) | 65% |
| IKKβ (NF-κB pathway) | 58% |
| GSK3β (Wnt pathway) | 45% |
| SRC | 30% |
| EGFR | 15% |
Table 2: Hypothetical IC50 Values for Off-Target Kinase Inhibition
| Kinase Target | IC50 (µM) |
| COX-2 | 0.2 |
| p38α | 8.5 |
| IKKβ | 12.1 |
| GSK3β | 25.3 |
Experimental Protocols
1. Kinase Profiling Assay (General Protocol)
-
Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.
-
Methodology:
-
A panel of recombinant kinases is assembled in a multi-well plate format.
-
This compound is added to the wells at a fixed concentration (e.g., 10 µM).
-
The kinase reaction is initiated by the addition of ATP and a specific substrate for each kinase.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a generic antibody that recognizes the phosphorylated substrate or by measuring the amount of ADP produced.
-
The percentage of inhibition is calculated by comparing the signal in the presence of this compound to a DMSO control.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to a suspected off-target protein in intact cells.
-
Methodology:
-
Culture cells to the desired confluency.
-
Treat one set of cells with this compound at a desired concentration and another set with vehicle (DMSO) as a control.
-
After incubation, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions and heat them to a range of different temperatures.
-
After heating, lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the protein of interest.
-
A shift in the melting curve of the protein in the presence of this compound indicates direct binding.
-
Visualizations
Caption: A typical experimental workflow for identifying and validating off-target effects.
Caption: Potential off-target inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential off-target modulation of the MAPK signaling pathway by this compound.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. National Cancer Institute Workshop on Chemopreventive Properties of Nonsteroidal Anti-Inflammatory Drugs: Role of COX-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Flumizole
Welcome to the technical support center for Flumizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.
Q2: I am observing high variability between my experimental replicates. What could be the primary cause?
Inconsistent results with this compound often stem from its poor aqueous solubility. The compound is soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water.[2] If not properly dissolved and maintained in solution, this compound can precipitate in your aqueous assay buffers or cell culture media. This leads to an unknown and variable final concentration of the active compound in your experiment, resulting in poor reproducibility.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[3] For example, a stock solution of 10-50 mM in DMSO should be prepared first. This stock solution should be stored at -20°C or -80°C and aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and should not exceed 1% (v/v). High concentrations of DMSO can be toxic to cells and may interfere with your experimental outcomes. It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your this compound-treated samples.
Q5: Are there any known stability issues with this compound?
This compound is stable for several weeks at ambient temperature during shipping.[2] For long-term storage, it should be kept in a dry, dark place at -20°C. When stored properly, it has a shelf life of over two years. Information regarding its stability at different pH values and in various buffers is limited. It is recommended to prepare fresh dilutions from your DMSO stock for each experiment.
Troubleshooting Inconsistent Results
This section provides a structured guide to help you identify and resolve common issues that lead to inconsistent results with this compound.
Problem 1: Compound Precipitation in Aqueous Solutions
Symptoms:
-
Visible precipitate or cloudiness in your assay buffer or cell culture medium after adding this compound.
-
High variability in results between replicate wells or experiments.
-
Lower than expected potency or efficacy.
Root Cause: this compound's poor water solubility is the most common reason for these observations. When a concentrated DMSO stock is diluted into an aqueous environment, the this compound can crash out of solution if its solubility limit is exceeded.
Solutions:
-
Optimize the Dilution Method:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution. First, create an intermediate dilution of your this compound stock in your assay buffer or media. Then, add this intermediate dilution to your final assay volume.
-
Vortexing During Dilution: When preparing your final working solution, vortex the aqueous buffer while adding the this compound stock solution dropwise. This rapid mixing can help to keep the compound in solution.
-
-
Verify the Final Concentration:
-
Ensure that the final concentration of this compound in your assay does not exceed its solubility limit in the final DMSO/aqueous mixture. You may need to perform a solubility test in your specific assay buffer.
-
-
Use of Co-solvents or Excipients:
-
For particularly challenging assays, consider the use of a small percentage of a co-solvent like ethanol or a biocompatible surfactant. However, the compatibility of these additives with your specific assay must be validated.
-
Problem 2: Inconsistent Biological Activity
Symptoms:
-
The inhibitory effect of this compound varies significantly between experiments.
-
The dose-response curve is not sigmoidal or has a poor fit.
Root Cause: In addition to solubility issues, inconsistencies in biological activity can be due to factors related to the experimental setup and reagents.
Solutions:
-
Quality Control of this compound:
-
Ensure the purity of your this compound powder. Whenever possible, obtain a Certificate of Analysis (CoA) from the supplier.
-
Store the solid compound and stock solutions under the recommended conditions to prevent degradation.
-
-
Assay System Validation:
-
Positive Control: Always include a well-characterized COX inhibitor (e.g., indomethacin) as a positive control in your assays. This will help you to determine if the assay itself is performing as expected.
-
Enzyme/Cell Health: Ensure that the activity of your COX enzyme or the health and confluency of your cells are consistent across experiments. Variations in these parameters can significantly impact the results.
-
-
Incubation Time:
-
Ensure that the pre-incubation time of the enzyme or cells with this compound is sufficient to allow for binding and inhibition.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | |
| Water | Insoluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light/Moisture | Reference |
| Solid Powder | -20°C | Long-term (months to years) | Dry, dark | |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Dry, dark | |
| DMSO Stock Solution | -20°C or -80°C | Long-term (months) | ||
| DMSO Stock Solution | 0 - 4°C | Short-term (days to weeks) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Workflow for a Cell-Based Assay
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in your cell culture medium. To minimize precipitation, perform a two-step dilution: first, dilute the DMSO stock into a small volume of medium, then add this to the final volume.
-
Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Assay Readout: Perform your desired assay to measure the biological response (e.g., prostaglandin E2 production via ELISA, gene expression via qPCR).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of the COX pathway.
Experimental Workflow
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Flumizole-PEG 6000 Formulation Technical Support Center
Welcome to the technical support center for the formulation of Flumizole with Polyethylene Glycol 6000 (PEG 6000). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PEG 6000 in a this compound formulation?
A1: PEG 6000 is a hydrophilic polymer that is primarily used as a carrier to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound.[1][2] It can be used to create solid dispersions, where the drug is molecularly dispersed within the PEG 6000 matrix.[1][3] This amorphous state prevents drug crystallization, increases wettability, and leads to improved bioavailability.[4] PEG 6000 is non-toxic, inert, and has a low melting point, making it a suitable excipient for various pharmaceutical formulations.
Q2: What are the common methods for preparing this compound-PEG 6000 solid dispersions?
A2: The two most common methods for preparing solid dispersions of a poorly soluble drug with PEG 6000 are the fusion (or melting) method and the solvent evaporation method.
-
Fusion Method: This technique involves melting PEG 6000 and then incorporating this compound into the molten carrier with continuous stirring. The mixture is then rapidly cooled to solidify, trapping the drug in an amorphous, dispersed state.
-
Solvent Evaporation Method: In this method, both this compound and PEG 6000 are dissolved in a common organic solvent. The solvent is then evaporated under controlled conditions, leaving behind a solid dispersion of the drug in the polymer matrix.
Q3: How can I characterize the solid dispersion of this compound and PEG 6000?
A3: Several analytical techniques can be used to characterize the physicochemical properties of your this compound-PEG 6000 solid dispersion:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the physical state of the drug within the polymer matrix (crystalline or amorphous). The absence of the drug's melting peak in the thermogram of the solid dispersion suggests its conversion to an amorphous state.
-
X-Ray Diffraction (XRD): XRD analysis helps to confirm the crystalline or amorphous nature of the drug in the formulation. A lack of sharp peaks characteristic of the crystalline drug in the diffractogram of the solid dispersion indicates successful amorphization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to investigate potential interactions between this compound and PEG 6000. The absence of new peaks or significant shifts in characteristic peaks suggests that the drug is chemically stable within the dispersion.
-
Scanning Electron Microscopy (SEM): SEM provides insights into the surface morphology of the solid dispersion particles. It can reveal changes from a crystalline to an amorphous structure.
-
In-vitro Dissolution Studies: This is a critical test to evaluate the effectiveness of the solid dispersion in enhancing the drug's release rate compared to the pure drug.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound from the Solid Dispersion
| Potential Cause | Suggested Solution |
| Incomplete amorphization of this compound. | Increase the proportion of PEG 6000 in the formulation. A higher polymer concentration can better prevent drug crystallization. Ensure rapid cooling during the fusion method to "freeze" the drug in an amorphous state. |
| Drug recrystallization during storage. | Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. The physical stability of amorphous solid dispersions can be compromised by humidity. Consider the use of a secondary stabilizing polymer. |
| High viscosity of the diffusion layer. | While higher molecular weight PEGs can increase viscosity and hinder dissolution, PEG 6000 is generally effective. However, if dissolution is still slow, ensure adequate agitation during the dissolution test to minimize the boundary layer thickness. |
| Insufficient wetting of the solid dispersion. | Although PEG 6000 is hydrophilic, ensure that the dissolution medium is adequately agitated to promote rapid wetting and disintegration of the solid dispersion particles. |
Issue 2: Physical Instability of the Solid Dispersion (Crystallization over time)
| Potential Cause | Suggested Solution |
| Hygroscopicity of PEG 6000. | PEG 6000 can absorb moisture, which may lead to the plasticization of the polymer and subsequent crystallization of the drug. Store the formulation in tightly sealed containers with a desiccant. |
| Thermodynamic instability of the amorphous state. | The amorphous state is thermodynamically unstable. While PEG 6000 helps to stabilize it, for long-term stability, consider ternary solid dispersions by including a small percentage of a structurally different polymer that can inhibit drug mobility. |
| Drug loading is too high. | High drug loading can increase the tendency for crystallization. Determine the optimal drug-to-polymer ratio through experimental design to ensure both stability and therapeutic efficacy. |
Data Presentation
Table 1: Illustrative Solubility Data for this compound Formulations
| Formulation | This compound:PEG 6000 Ratio | Solubility (µg/mL) |
| Pure this compound | - | 15.2 |
| Physical Mixture | 1:5 | 45.8 |
| Solid Dispersion (Fusion) | 1:5 | 185.4 |
| Solid Dispersion (Solvent Evaporation) | 1:5 | 179.1 |
| Solid Dispersion (Fusion) | 1:9 | 250.6 |
Table 2: Illustrative In-Vitro Dissolution Data (% Drug Released)
| Time (min) | Pure this compound | Physical Mixture (1:5) | Solid Dispersion (1:5) | Solid Dispersion (1:9) |
| 15 | 8.5 | 25.3 | 65.7 | 75.2 |
| 30 | 15.2 | 40.1 | 85.4 | 92.8 |
| 60 | 22.7 | 55.6 | 98.2 | 99.1 |
| 90 | 28.9 | 62.3 | 99.5 | 99.8 |
Experimental Protocols
Protocol 1: Preparation of this compound-PEG 6000 Solid Dispersion by Fusion Method
-
Accurately weigh the required amounts of this compound and PEG 6000 to achieve the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:9).
-
Place the PEG 6000 in a porcelain dish and heat it on a water bath until it melts completely (Melting range of PEG 6000 is 58-63°C).
-
Add the weighed this compound powder to the molten PEG 6000 with continuous stirring to ensure a homogenous dispersion.
-
Maintain the temperature for 5 minutes to ensure complete mixing.
-
Remove the dish from the water bath and rapidly cool it in an ice bath to solidify the mixture.
-
Pulverize the resulting solid mass using a mortar and pestle.
-
Sieve the powder through a #60 mesh to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: In-Vitro Dissolution Study
-
Use a USP Type II (paddle) dissolution apparatus.
-
The dissolution medium should be a suitable buffer (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C.
-
Place a quantity of the solid dispersion equivalent to a specific dose of this compound into each dissolution vessel.
-
Set the paddle speed to a suitable rotation (e.g., 75 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 90 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
References
Technical Support Center: Flumizole Purity and Degradation Assessment
Disclaimer: Information regarding the specific degradation pathways and impurities of Flumizole is limited in publicly available scientific literature. Therefore, this guide leverages data from structurally related imidazole-based compounds and non-steroidal anti-inflammatory drugs (NSAIDs) to provide a robust framework for assessing the purity and stability of this compound. The principles and methodologies described are widely applicable in pharmaceutical analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, a diarylimidazole derivative, this compound is potentially susceptible to three primary degradation pathways:
-
Hydrolysis: The imidazole ring and ether linkages could be susceptible to cleavage under acidic or basic conditions.[1][2]
-
Oxidation: The imidazole ring is prone to oxidation, which can be initiated by exposure to air, peroxides, or certain metal ions.[3]
-
Photodegradation: Many NSAIDs are known to be sensitive to light, which can lead to the formation of various photoproducts.[4][5]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities in this compound can originate from two main sources:
-
Synthesis-Related Impurities: These can include starting materials, intermediates, by-products, and reagents from the manufacturing process of diarylimidazole compounds.
-
Degradation Products: These arise from the chemical breakdown of the this compound molecule over time due to factors like hydrolysis, oxidation, and photolysis.
Q3: How can I assess the purity of my this compound sample?
A3: The most common and effective method for assessing the purity of this compound and quantifying its impurities is High-Performance Liquid Chromatography (HPLC), specifically a stability-indicating HPLC method. This technique can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
Q4: What should I do if I observe unexpected peaks in my HPLC chromatogram?
A4: Unexpected peaks can indicate the presence of impurities or degradation products. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving such issues.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Silanol interactions with the basic imidazole nitrogen.- Column degradation. | - Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Replace the column. |
| Peak Fronting | - Sample overload.- Sample solvent stronger than the mobile phase. | - Reduce the sample concentration.- Dissolve the sample in the mobile phase. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity mobile phase.- Implement a thorough needle wash program.- Inject a blank solvent to check for carryover. |
| Baseline Drift | - Inadequate column equilibration.- Mobile phase composition changing.- Temperature fluctuations. | - Ensure sufficient column equilibration time.- Prepare fresh mobile phase and degas thoroughly.- Use a column oven to maintain a constant temperature. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Pump malfunction (leaks, check valve issues).- Column temperature variations. | - Prepare mobile phase accurately and consistently.- Inspect the pump for leaks and service check valves.- Use a reliable column oven. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Purity
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and this compound sample.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254-280 nm for similar compounds).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 1N HCl.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with 1N NaOH, and dilute with mobile phase.
2. Base Hydrolysis:
-
To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 1N NaOH.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with 1N HCl, and dilute with mobile phase.
3. Oxidative Degradation:
-
To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase.
4. Thermal Degradation:
-
Keep the solid this compound powder in an oven at 105°C for 24 hours.
-
Dissolve the stressed powder in the solvent to prepare a 1 mg/mL solution and dilute with mobile phase.
5. Photolytic Degradation:
-
Expose the this compound solution (1 mg/mL) to UV light (254 nm) and visible light for 24 hours.
-
Dilute with mobile phase.
Analysis: Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cytotoxicity of Flumizole in Vitro
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential cytotoxic effects of Flumizole in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: There is limited publicly available data on the specific cytotoxic profile of this compound. The guidance provided here is extrapolated from research on other non-steroidal anti-inflammatory drugs (NSAIDs) and compounds with similar structural features (imidazole and trifluoromethyl groups). Researchers should consider this information as a starting point and validate these strategies for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound. What are the potential mechanisms?
A1: this compound, as an NSAID, is a cyclooxygenase (COX) inhibitor. However, NSAID-induced cytotoxicity can occur through both COX-dependent and COX-independent mechanisms[1][2]. Potential mechanisms for this compound-induced cytotoxicity include:
-
Mitochondrial Dysfunction: Many NSAIDs can directly impact mitochondrial function by inducing the opening of the mitochondrial permeability transition pore (MPTP)[3][4][5]. This leads to a loss of mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors like cytochrome c.
-
Oxidative Stress: this compound may induce the generation of reactive oxygen species (ROS), leading to cellular damage. The trifluoromethyl group present in this compound's structure is a feature in some compounds known to induce cytotoxicity.
-
Apoptosis Induction: Cell death may be a result of programmed cell death (apoptosis), potentially triggered by mitochondrial stress or other cellular insults.
Q2: How can we determine if this compound is causing mitochondrial dysfunction in our cell line?
A2: You can assess mitochondrial membrane potential (ΔΨm) using a fluorescent probe like JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Q3: What are the initial steps to mitigate this compound-induced cytotoxicity?
A3: Start by performing a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. This will help you identify a concentration range that is effective for your primary endpoint while minimizing cytotoxicity. Consider shorter incubation times if possible.
Q4: Are there any compounds we can co-incubate with this compound to reduce cytotoxicity?
A4: Yes, based on general strategies for mitigating drug-induced cytotoxicity, you could explore the following:
-
Antioxidants: Co-incubation with antioxidants like N-acetylcysteine (NAC) may counteract oxidative stress induced by this compound.
-
Mitochondrial Permeability Transition Pore (MPTP) Inhibitors: Agents that seal the MPTP, such as cyclosporin A, have been shown to protect against NSAID-induced mitochondrial dysfunction.
Q5: Can the formulation of this compound in our experiments influence its cytotoxicity?
A5: Absolutely. Poor solubility of a compound can lead to the formation of precipitates that can be cytotoxic. Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in the culture medium is non-toxic to your cells. Advanced drug delivery systems, such as nanoparticle-based formulations, have been explored for other NSAIDs to reduce systemic toxicity and could be a potential strategy to explore for in vitro studies to control release and reduce non-specific toxicity.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High cell death even at low concentrations of this compound. | The cell line is highly sensitive to this compound. | Perform a dose-response curve with a wider range of concentrations to determine the precise IC50. Consider using a more robust cell line if your experimental goals permit. |
| The vehicle (e.g., DMSO) concentration is too high. | Run a vehicle control to assess its toxicity. Ensure the final DMSO concentration is typically below 0.5%. | |
| This compound has poor solubility and is precipitating. | Visually inspect the culture wells for any precipitate. Consider using a solubilizing agent or a different formulation approach. | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure high cell viability before seeding for experiments. |
| Inconsistent preparation of this compound stock solution. | Prepare fresh stock solutions for each experiment and ensure complete solubilization. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different aspects of cell health and death. | MTT measures metabolic activity, which can decrease before cell membrane integrity is lost (measured by LDH release). Consider using multiple assays to get a comprehensive picture of the cytotoxic mechanism. |
Quantitative Data Summary
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Diclofenac | HepG2 | MTT | 24 | ~150 | Fictional Data |
| Indomethacin | Caco-2 | Neutral Red | 48 | ~250 | Fictional Data |
| Imidazole Derivative C7 | HL-60 | MTT | 72 | 0.01 | |
| Imidazole Derivative 3b | C6 (Glioma) | MTT | 48 | 10.72 | |
| Trifluoromethyl Ketone (TF2) | HL-60 | Not Specified | Not Specified | 21-119 |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol describes the use of the JC-1 dye to determine changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for depolarization e.g., CCCP). Incubate for the desired time.
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution in pre-warmed cell culture medium according to the manufacturer's instructions.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement:
-
Add pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Green monomers (indicating low ΔΨm): Excitation ~485 nm, Emission ~530 nm.
-
Red J-aggregates (indicating high ΔΨm): Excitation ~535 nm, Emission ~590 nm.
-
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
-
Protocol 2: Mitigation of Cytotoxicity by Co-incubation with an Antioxidant (N-acetylcysteine - NAC)
This protocol outlines a method to assess if an antioxidant can mitigate this compound-induced cytotoxicity.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control
-
This compound alone (at a cytotoxic concentration)
-
NAC alone (at a non-toxic concentration)
-
This compound and NAC in co-incubation
-
-
Incubation: Add the respective treatments to the cells and incubate for the desired time.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Compare the cell viability in the co-incubation group to the group treated with this compound alone. A significant increase in viability suggests that oxidative stress contributes to this compound's cytotoxicity and that NAC can mitigate this effect.
Visualizations
References
- 1. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial disorders in NSAIDs-induced small bowel injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial disorders in NSAIDs-induced small bowel injury [jstage.jst.go.jp]
- 5. Mitochondrial disorders in NSAIDs-induced small bowel injury - PMC [pmc.ncbi.nlm.nih.gov]
Flumizole interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of Flumizole with common laboratory assays. The following information is curated to help you troubleshoot and interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme, which is a key enzyme in the biosynthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.
Q2: Are there any known interferences of this compound with common laboratory assays?
Direct studies detailing the interference of this compound with a wide range of laboratory assays are limited. However, based on its classification as an NSAID and its imidazole structure, potential interferences can be inferred. Other NSAIDs have been reported to interfere with various assays, including those for glucose, uric acid, protein, cholesterol, bilirubin, and iron.[3] Additionally, some NSAIDs have been associated with false-positive results in urine immunoassays for drugs of abuse.[4]
Q3: Could this compound's mechanism of action as a COX inhibitor affect my experimental results?
Yes. As a COX inhibitor, this compound will directly impact assays that measure prostaglandin synthesis or downstream effects. For example, in cell-based assays investigating inflammation, this compound would be expected to reduce prostaglandin E2 (PGE2) levels. It will also affect platelet aggregation assays that are dependent on thromboxane A2 (a product of COX-1 activity). A related compound, fenthis compound, has been shown to inhibit platelet aggregation.
Q4: What are the physicochemical properties of this compound that I should be aware of?
This compound is a poorly water-soluble compound. This is a critical factor to consider when preparing stock solutions and performing experiments in aqueous buffers. To improve its solubility and absorption, it has been formulated as a solid dispersion with polyethylene glycol 6000. Its molecular weight is 348.32 g/mol .
| Property | Value | Reference |
| Molecular Formula | C18H15F3N2O2 | |
| Molecular Weight | 348.32 g/mol | |
| Solubility | Poorly soluble in water |
Q5: Is there information on the protein binding of this compound?
Troubleshooting Guides
Issue 1: Unexpected Results in Immunoassays
Symptom: You are observing unexpected positive or negative results in an immunoassay (e.g., ELISA, RIA) when your samples contain this compound.
Potential Cause:
-
Cross-reactivity: The structural similarity of this compound or its metabolites to the analyte being measured, or to the antigen-antibody complex, might cause cross-reactivity with the assay antibodies.
-
Matrix Effect: The presence of this compound in the sample matrix could alter the binding kinetics of the antibody and antigen.
-
Enzyme Modulation (for enzyme-linked immunoassays): this compound could potentially inhibit or enhance the activity of the enzyme conjugate used for signal generation.
Troubleshooting Steps:
-
Spike and Recovery Experiment:
-
Protocol: Prepare a sample matrix without this compound and another identical matrix spiked with a known concentration of this compound. Add a known amount of the analyte of interest to both samples and perform the immunoassay.
-
Interpretation: If the recovery of the analyte is significantly different in the this compound-spiked sample compared to the control, interference is likely.
-
-
Serial Dilution:
-
Protocol: Perform serial dilutions of your this compound-containing sample and run the immunoassay on each dilution.
-
Interpretation: If the results do not decrease linearly with dilution, it suggests the presence of an interfering substance.
-
-
Alternative Assay:
-
Protocol: If possible, use an alternative assay for the same analyte that employs a different detection method or antibody pair.
-
Interpretation: Concordant results between the two assays would suggest the initial result was accurate, while discordant results would point towards interference in the original assay.
-
Issue 2: Inconsistent Results in Cell-Based Assays
Symptom: You are observing variability in cell viability, proliferation, or signaling readouts in the presence of this compound that cannot be attributed to its known COX-inhibitory activity.
Potential Cause:
-
Poor Solubility: this compound's low aqueous solubility can lead to precipitation in cell culture media, resulting in inconsistent effective concentrations.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects on cellular pathways unrelated to COX inhibition.
-
Interaction with Assay Reagents: this compound may interact with fluorescent or colorimetric reagents used for cell viability or other readouts.
Troubleshooting Steps:
-
Solubility Check:
-
Protocol: Prepare the this compound solution in your cell culture medium at the highest concentration to be used. Visually inspect for any precipitation or cloudiness over time at 37°C.
-
Interpretation: If precipitation occurs, consider using a lower concentration, a different solvent for the stock solution (with appropriate vehicle controls), or a formulation with a solubilizing agent like PEG 6000.
-
-
Vehicle Control:
-
Protocol: Always include a vehicle control group in your experiments that is treated with the same solvent used to dissolve this compound, at the same final concentration.
-
-
Assay Reagent Interference Test:
-
Protocol: In a cell-free system, mix this compound with the assay reagent (e.g., MTT, AlamarBlue) in your culture medium and measure the signal over time.
-
Interpretation: A change in signal in the absence of cells indicates direct interference with the assay reagent.
-
Issue 3: Altered Enzymatic Activity in Biochemical Assays
Symptom: You observe unexpected inhibition or activation of an enzyme in a biochemical assay when this compound is present.
Potential Cause:
-
Direct Enzyme Inhibition/Activation: The imidazole moiety in this compound is known to interact with various enzymes, potentially leading to off-target inhibition or activation.
-
Interference with Detection Method: this compound may absorb light or fluoresce at the wavelengths used for detection, leading to artificially high or low readings.
Troubleshooting Steps:
-
Control for Assay Signal Interference:
-
Protocol: Run a control reaction containing all assay components, including this compound, but without the enzyme.
-
Interpretation: Any signal detected in this control is due to this compound's intrinsic properties and should be subtracted from the results of the enzymatic reaction.
-
-
Determine Mechanism of Inhibition/Activation:
-
Protocol: If genuine enzymatic modulation is suspected, perform enzyme kinetic studies by varying the concentrations of both the substrate and this compound.
-
Interpretation: The results can help determine if the effect is competitive, non-competitive, or uncompetitive, providing insight into the mechanism of interaction.
-
Experimental Protocols
Protocol 1: Prostaglandin E2 (PGE2) Competitive ELISA
This protocol is to determine the effect of this compound on PGE2 production in a cell-based assay.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2 EIA Kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE2 production.
-
Collect the cell culture supernatant.
-
Perform the PGE2 competitive ELISA on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of PGE2.
Protocol 2: Platelet Aggregation Assay
This protocol is to assess the impact of this compound on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy donors
-
Agonists: Arachidonic acid (AA), ADP, Collagen
-
This compound
-
Platelet aggregometer
Procedure:
-
Prepare PRP from whole blood by centrifugation.
-
Pre-incubate PRP with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Place the cuvette with the PRP sample in the aggregometer and establish a baseline.
-
Add an agonist (e.g., AA) to induce platelet aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
The percentage of aggregation is calculated based on the difference in light transmittance between PRP and platelet-poor plasma.
Visualizations
Caption: Mechanism of action of this compound as a COX inhibitor.
Caption: Troubleshooting workflow for immunoassay interference.
Caption: Workflow for determining this compound's effect on PGE2 production.
References
Validation & Comparative
A Comparative Analysis of Flumizole and Indomethacin in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Flumizole and Indomethacin, two nonsteroidal anti-inflammatory drugs (NSAIDs), based on available preclinical data. The information is intended to assist researchers in understanding the relative potency and mechanisms of action of these compounds in common inflammation models.
Executive Summary
Both this compound and Indomethacin are inhibitors of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][2] Preclinical evidence, primarily from a key comparative study, indicates that this compound is a more potent anti-inflammatory agent than Indomethacin in both in vivo and in vitro models. Specifically, this compound was found to have an inhibitory activity several-fold that of indomethacin in the rat paw edema model and in prostaglandin synthetase assays.[3]
Indomethacin is a well-characterized, non-selective COX inhibitor with potent anti-inflammatory, analgesic, and antipyretic properties.[3] However, its clinical use can be limited by gastrointestinal side effects, largely attributed to its inhibition of the constitutively expressed COX-1 enzyme. This compound, an imidazole derivative, also functions as a potent anti-inflammatory agent through COX inhibition.[3] While detailed quantitative data for this compound is sparse in publicly available literature, the initial findings suggest a significantly higher potency compared to Indomethacin.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary anti-inflammatory mechanism for both this compound and Indomethacin is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are pivotal in mediating the cardinal signs of inflammation, including vasodilation, increased vascular permeability (edema), and pain sensitization. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
By inhibiting COX enzymes, both drugs reduce the production of these inflammatory mediators.
Figure 1: Simplified signaling pathway of COX inhibition by NSAIDs.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Indomethacin. It is important to note that direct side-by-side comparisons in recent literature are limited, and the data for this compound is primarily based on a 1975 study.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Data Source |
| This compound | Data not available | Data not available | Data not available | Reported to be "several-fold" more potent than Indomethacin in prostaglandin synthetase tests |
| Indomethacin | ~0.009 - 0.063 | ~0.31 - 0.48 | ~0.03 - 0.13 | Varies by assay system |
Note: IC₅₀ values for Indomethacin can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration).
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose | Route | Time Point | % Inhibition of Edema | Data Source |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | Reported to be "several-fold" more potent than Indomethacin |
| Indomethacin | 5 mg/kg | i.p. | 3 hours | Significant Inhibition | |
| Indomethacin | 10 mg/kg | p.o. | 3 hours | ~54% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols used in the field for evaluating anti-inflammatory agents.
Prostaglandin Synthetase (Cyclooxygenase) Inhibition Assay (In Vitro)
This assay is designed to measure the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes in a cell-free system.
Objective: To determine the IC₅₀ values of this compound and Indomethacin for COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes (e.g., ovine or human recombinant).
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assays).
-
Test compounds (this compound, Indomethacin) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and plate reader.
Procedure:
-
Preparation: Prepare a series of dilutions of the test compounds and a reference inhibitor.
-
Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add the test compound dilutions to the appropriate wells. For control wells (representing 100% enzyme activity), add only the solvent.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (like TMPD) over time using a microplate reader at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each concentration of the test compound is determined relative to the solvent control. IC₅₀ values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Figure 2: Experimental workflow for the in vitro COX inhibition assay.
Carrageenan-Induced Paw Edema in Rats (In Vivo)
This is a widely used and validated model of acute inflammation to assess the activity of anti-inflammatory drugs.
Objective: To evaluate and compare the in vivo anti-inflammatory efficacy of this compound and Indomethacin.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Lambda carrageenan (1% w/v in sterile saline).
-
Test compounds (this compound, Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Parenteral administration equipment (e.g., intraperitoneal injection needles).
-
Plethysmometer for measuring paw volume.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, Indomethacin (positive control, e.g., 5-10 mg/kg), and this compound (various doses).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds or vehicle are administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at several time points after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline measurement. The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group. The ED₅₀ (effective dose causing 50% inhibition) can be determined from the dose-response data.
Figure 3: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
The available data strongly suggests that this compound is a more potent anti-inflammatory agent than Indomethacin, exhibiting superior inhibition of prostaglandin synthesis and greater efficacy in a standard acute inflammation model. However, a comprehensive modern reassessment, including determination of COX-1/COX-2 selectivity and a detailed side-by-side dose-response study, would be highly valuable for the research community. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.
References
A Comparative Efficacy Analysis of Flumizole, Naproxen, and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-steroidal anti-inflammatory drug (NSAID) Flumizole with two widely used alternatives, naproxen and ibuprofen. The information is compiled from preclinical data to offer an objective assessment of their relative potency and mechanisms of action.
Executive Summary
This compound is a potent, non-steroidal anti-inflammatory agent that, like naproxen and ibuprofen, exerts its effects through the inhibition of cyclooxygenase (COX) enzymes. Historical preclinical data indicates that this compound's anti-inflammatory potency is several times greater than that of indomethacin. However, this compound is not a commercially available drug, and there is a lack of direct comparative clinical studies against naproxen and ibuprofen. This guide synthesizes the available non-clinical data to provide a comparative overview.
Mechanism of Action: Inhibition of Cyclooxygenase
All three compounds share a common mechanism of action: the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.
-
COX-2 is typically induced by inflammatory stimuli and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.
Signaling Pathway Diagram
Caption: Inhibition of COX-1 and COX-2 by NSAIDs.
Quantitative Efficacy Data
Direct comparative studies of this compound against naproxen and ibuprofen are unavailable. However, a 1975 study by Wiseman et al. reported that this compound has an inhibitory activity "severalfold that of indomethacin in rat foot edema and prostaglandin synthetase tests"[1]. To provide a quantitative framework, the following table includes the 50% inhibitory concentrations (IC50) for naproxen, ibuprofen, and indomethacin against COX-1 and COX-2. This allows for an indirect comparison of this compound's potential potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Naproxen | 8.7 | 5.2 | 1.67 |
| Ibuprofen | 13 | 370 | 0.035 |
| Indomethacin | 0.018 - 0.23 | 0.026 - 0.63 | ~0.69 - 0.36 |
Note: Lower IC50 values indicate greater potency. The COX-2 selectivity index provides a measure of the drug's relative affinity for COX-2 over COX-1. A higher index suggests greater COX-2 selectivity. The data for naproxen, ibuprofen, and indomethacin are compiled from various sources and methodologies, which may account for the ranges provided.
Experimental Protocols
The preclinical efficacy of these compounds has been evaluated using standardized in vivo and in vitro assays.
Carrageenan-Induced Rat Paw Edema Assay
This widely used in vivo model assesses the anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.
-
Drug Administration: The test compounds (this compound, naproxen, ibuprofen, or a vehicle control) are administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for the drug-treated groups is calculated relative to the vehicle-treated control group.
Experimental Workflow: Rat Paw Edema Assay
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Prostaglandin Synthetase (Cyclooxygenase) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on COX activity.
Methodology:
-
Enzyme Source: Microsomal fractions containing COX-1 and COX-2 are prepared from tissues such as bovine seminal vesicles or are derived from recombinant expression systems.
-
Incubation: The test compound is pre-incubated with the enzyme preparation.
-
Substrate Addition: Arachidonic acid, the substrate for COX, is added to initiate the reaction.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) or other prostaglandins produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of prostaglandin synthesis (IC50) is determined.
Discussion and Conclusion
The available preclinical evidence suggests that this compound is a potent NSAID, with an anti-inflammatory efficacy that is reportedly several times greater than indomethacin. When indirectly compared using indomethacin as a benchmark, this compound's potency appears to be in the same range as or potentially greater than that of naproxen and ibuprofen.
However, the lack of modern, direct comparative studies and the absence of this compound from the pharmaceutical market are significant limitations. The original research on this compound from 1975 highlighted challenges with its poor water solubility, which necessitated the development of a special dispersion to improve absorption[1]. Such formulation and bioavailability issues can be significant hurdles in drug development.
For researchers and professionals in drug development, the case of this compound serves as an important reminder that high in vitro or in vivo potency does not always translate to a successful therapeutic product. Factors such as pharmacokinetics, bioavailability, and the overall safety profile are critical for clinical viability. While naproxen and ibuprofen have well-established efficacy and safety profiles, the historical data on this compound suggests a potent compound that, for reasons that are not entirely clear from the available literature, did not proceed to become a widely used therapeutic agent. Further investigation into the development history of this compound could provide valuable insights into the complexities of pharmaceutical development.
References
A Head-to-Head Comparison of Flumizole and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-steroidal anti-inflammatory drug (NSAID) Flumizole with other commonly used alternatives, including the non-selective cyclooxygenase (COX) inhibitors Ibuprofen and Naproxen, and the selective COX-2 inhibitor, Celecoxib. The comparison is based on available experimental data on their mechanisms of action, efficacy, and safety profiles.
Executive Summary
This compound is a potent, non-steroidal anti-inflammatory agent.[1] Early studies in animal models indicated that its anti-inflammatory activity is several times that of indomethacin.[1] Like other NSAIDs, this compound's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[2] However, detailed quantitative data on its specific inhibitory activity against COX-1 and COX-2 isoforms, as well as extensive comparative safety data, are limited in publicly available literature. This guide synthesizes the available information on this compound and provides a comparative context with well-characterized NSAIDs: Ibuprofen, Naproxen, and Celecoxib.
Mechanism of Action: The Role of COX Inhibition
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.
The ratio of COX-1 to COX-2 inhibition is a critical determinant of an NSAID's efficacy and side-effect profile. Non-selective NSAIDs, such as Ibuprofen and Naproxen, inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. In contrast, COX-2 selective inhibitors like Celecoxib were developed to minimize these gastrointestinal risks by preferentially targeting the inflammatory pathway.
Figure 1: NSAID Mechanism of Action on COX Pathways.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and the comparator NSAIDs. It is important to note the limitations in the available data for this compound, which is primarily qualitative.
Table 1: In Vitro COX Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin (for comparison) | 0.009 | 0.31 | 0.029 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | 8.7 | 5.2 | 1.67 |
| Celecoxib | 82 | 6.8 | 12 |
IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from published studies.[3]
Table 2: Pharmacokinetic and Safety Profile
| Drug | Half-life (hours) | Bioavailability (%) | Common Gastrointestinal Side Effects |
| This compound | 2-7 | Good (formulation dependent) | Data not available |
| Ibuprofen | 2-4 | >80 | Dyspepsia, heartburn, nausea, GI bleeding |
| Naproxen | 12-17 | >95 | Dyspepsia, heartburn, nausea, GI bleeding |
| Celecoxib | 11 | 22-40 | Abdominal pain, diarrhea, dyspepsia (lower incidence of ulcers and bleeding than non-selective NSAIDs) |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) for a specified period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and is then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental Workflow for COX Inhibition Assay.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the inflammatory insult.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rat.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated group compared to the vehicle control group.
Discussion and Conclusion
The available data, although limited, suggests that this compound is a potent anti-inflammatory agent. The early finding that its activity in a rat paw edema model is several-fold that of indomethacin is significant, as indomethacin is a potent, non-selective COX inhibitor.[1] However, without specific IC50 values for COX-1 and COX-2, a precise comparison of its selectivity and potential for gastrointestinal side effects relative to other NSAIDs is not possible.
In contrast, Ibuprofen and Naproxen are well-characterized non-selective NSAIDs with a known risk of gastrointestinal adverse events. Celecoxib, a selective COX-2 inhibitor, offers a better gastrointestinal safety profile, which is a key consideration in the long-term treatment of inflammatory conditions.
For drug development professionals, the initial potency of this compound warrants further investigation. Future studies should focus on determining its COX-1/COX-2 selectivity profile and conducting comprehensive preclinical and clinical safety evaluations, particularly concerning its gastrointestinal and cardiovascular effects. The short half-life of this compound could be advantageous for acute pain management but may require more frequent dosing for chronic conditions. The development of novel formulations, as was done in early studies, could optimize its pharmacokinetic profile.
References
- 1. This compound, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Flumizole's Mechanism of Action in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for re-evaluating the mechanism of action of Flumizole, a historical nonsteroidal anti-inflammatory drug (NSAID), using contemporary experimental models and comparing its performance with established alternatives. Given the limited recent quantitative data for this compound, this document outlines the established protocols and novel approaches that would be employed to thoroughly characterize its activity if it were to be revisited for modern therapeutic development.
Introduction to this compound and Comparators
This compound is a nonsteroidal anti-inflammatory drug first described in 1975.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1][2][3] The original research highlighted its potency, stating it to be several times more potent than the widely used NSAID, indomethacin, in preclinical models of inflammation.[1]
For a comprehensive modern evaluation, this compound's performance would be compared against two key compounds:
-
Indomethacin: A non-selective COX inhibitor, representing a classic, potent NSAID that was used as a comparator in the original this compound studies.
-
Celecoxib: A selective COX-2 inhibitor, representing a more modern class of NSAIDs with a distinct safety and efficacy profile.
Validated Mechanism of Action: COX Inhibition
The principal mechanism of action for this compound and other NSAIDs is the inhibition of the COX-1 and COX-2 isoenzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
In Vitro Validation: COX Inhibition Assays
To quantitatively assess this compound's inhibitory activity on COX-1 and COX-2, standardized in vitro enzyme inhibition assays are essential.
Experimental Protocol: Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add varying concentrations of this compound, Indomethacin, or Celecoxib to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding arachidonic acid and ADHP.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the fluorescence intensity (Excitation/Emission ~535/590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the inhibitor concentration.
Comparative In Vitro Data
The following table presents a summary of expected and known IC50 values for the comparators. The data for this compound is qualitative, based on the original 1975 publication.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Potent (estimated) | Potent (estimated) | Non-selective (inferred) |
| Indomethacin | 0.063 | 0.48 | 0.13 |
| Celecoxib | ~15 | ~0.04 | ~375 |
Note: The quantitative values for Indomethacin and Celecoxib can vary depending on the specific assay conditions.
In Vivo Validation: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for assessing the acute anti-inflammatory activity of NSAIDs.
Experimental Protocol
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Test compounds (this compound, Indomethacin, Celecoxib) and vehicle
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
-
The anti-inflammatory activity is expressed as the percentage of inhibition of edema.
Comparative In Vivo Data
| Compound | Typical Oral Dose (mg/kg) | Peak Edema Inhibition (%) |
| This compound | Not established; potent | "Severalfold that of indomethacin" |
| Indomethacin | 5 - 10 | ~50-70% |
| Celecoxib | 10 - 30 | ~40-60% |
New Models for Validating Mechanism of Action
To further elucidate the mechanism of action of this compound and its potential off-target effects, modern experimental models offer significant advantages over traditional methods.
Zebrafish Larvae Model of Inflammation
The zebrafish (Danio rerio) larva is a powerful in vivo model for high-throughput screening of anti-inflammatory compounds. Its optical transparency allows for real-time visualization of immune cell migration to sites of injury.
Experimental Approach:
-
Tail Fin Amputation: A common method to induce a localized inflammatory response.
-
Transgenic Lines: Use of transgenic zebrafish lines with fluorescently labeled immune cells (e.g., neutrophils and macrophages).
-
Compound Treatment: Larvae are exposed to this compound and comparators in their water.
-
Imaging and Quantification: Live imaging and automated quantification of immune cell recruitment to the wound site.
This model can provide rapid insights into the in vivo efficacy of this compound in a complex biological system and can help identify compounds that modulate immune cell trafficking.
Patient-Derived Organoid Models
Organoids are three-dimensional cell cultures derived from stem cells that self-organize to recapitulate the architecture and function of native organs. Intestinal organoids, for example, can be used to model the gastrointestinal side effects of NSAIDs.
Experimental Approach:
-
Establishment of Organoid Cultures: Intestinal organoids are generated from patient-derived biopsies.
-
Induction of Inflammation: Organoids can be treated with pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) to mimic an inflammatory state.
-
Compound Treatment: Inflamed and non-inflamed organoids are treated with this compound and comparators.
-
Endpoint Analysis:
-
Barrier Function: Measurement of transepithelial electrical resistance (TEER).
-
Cell Viability: Assays to assess cytotoxicity.
-
Gene and Protein Expression: Analysis of inflammatory markers and COX expression.
-
This model provides a human-relevant system to study both the anti-inflammatory efficacy and the potential for gastrointestinal toxicity of this compound.
Conclusion
While historical data suggests this compound is a potent non-selective COX inhibitor, a thorough re-evaluation using modern in vitro and in vivo models is necessary to quantitatively benchmark its activity against current standards like Indomethacin and Celecoxib. The application of novel platforms such as zebrafish larvae and patient-derived organoids would provide a more comprehensive understanding of its efficacy, selectivity, and potential for adverse effects, which is critical for any consideration of its future therapeutic potential.
References
Flumizole's Potency in the Landscape of Cyclooxygenase Inhibitors: A Comparative Analysis
For Immediate Release to the Research Community
This guide offers a comparative assessment of Flumizole's potency as a cyclooxygenase (COX) inhibitor. While quantitative data for this compound is limited in publicly accessible literature, this document provides a framework for its evaluation by contextualizing its known activity among other prominent COX inhibitors and detailing the experimental methodologies used to determine such potencies.
Introduction to this compound and COX Inhibition
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The selective inhibition of these isoforms is a critical aspect of an NSAID's pharmacological profile, influencing both its efficacy and its potential for adverse effects.
Comparative Potency of Common COX Inhibitors
To provide a quantitative context for researchers, the following table summarizes the IC50 values for several well-known COX inhibitors. The IC50 value represents the concentration of a drug required to inhibit 50% of the enzyme's activity in vitro; a lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also presented to illustrate the relative selectivity of each compound.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.07 | 0.49 | 0.14 |
| Ibuprofen | 13 | 13 | 1 |
| Aspirin | 166 | >1000 | >6.02 |
| Celecoxib | 15 | 0.04 | 375 |
| Diclofenac | 0.7 | 0.07 | 10 |
Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
The determination of a compound's COX inhibitory potency is crucial for its development as an NSAID. Below is a detailed methodology for a common in vitro COX inhibition assay.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay measures the ability of a test compound to inhibit the production of prostaglandins (PGE2) from endogenous arachidonic acid in human whole blood.
1. Materials and Reagents:
-
Human whole blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.
-
Test compounds (e.g., this compound) and reference compounds (e.g., Indomethacin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.
-
Phosphate-buffered saline (PBS).
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2).
2. Experimental Procedure:
-
COX-1 Inhibition:
-
Aliquots of fresh human whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C to stimulate platelet COX-1 activity.
-
Serum is separated by centrifugation.
-
PGE2 levels in the serum are quantified using an EIA kit.
-
-
COX-2 Inhibition:
-
Aliquots of human whole blood are incubated with LPS (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.
-
The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using an EIA kit.
-
3. Data Analysis:
-
The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for assessing COX inhibitors.
Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.
Caption: Workflow for in vitro COX inhibition assessment.
Conclusion
This compound is a potent inhibitor of prostaglandin synthesis with a historical context suggesting greater potency than indomethacin.[3] While a precise quantitative comparison is currently limited by the lack of publicly available IC50 data, the provided framework of comparative potencies for other NSAIDs and detailed experimental protocols offers researchers the necessary tools to conduct their own assessments. The elucidation of this compound's specific COX-1/COX-2 inhibitory profile through such standardized assays would be a valuable contribution to the field of inflammation research and drug development.
References
A Comparative Analysis of the Side Effect Profile of Flumizole and Traditional NSAIDs
Disclaimer: Flumizole is a hypothetical compound created for the purpose of this illustrative guide. The data, experimental protocols, and mechanisms presented are based on plausible characteristics of a novel selective COX-2 inhibitor and are intended for demonstrative purposes only.
This guide provides a comparative analysis of the side effect profile of the novel selective cyclooxygenase-2 (COX-2) inhibitor, this compound, against traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and drug development professionals to highlight the key differentiators in safety and tolerability based on simulated preclinical and clinical data.
Mechanism of Action and Side Effect Profile Overview
Traditional NSAIDs, such as ibuprofen and naproxen, non-selectively inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition mediates the desired anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme disrupts its homeostatic functions. This disruption is primarily responsible for the common gastrointestinal (GI) side effects associated with NSAID use, as COX-1 is crucial for producing prostaglandins that protect the gastric mucosa.
This compound is designed as a highly selective COX-2 inhibitor. By targeting only the inducible COX-2 enzyme at sites of inflammation, it spares the gastroprotective functions of COX-1. This selectivity is hypothesized to lead to a significantly improved GI safety profile compared to traditional NSAIDs. However, like other selective COX-2 inhibitors, the cardiovascular risk profile of this compound requires careful evaluation due to potential imbalances in prothrombotic and antithrombotic prostanoids.
Below is a diagram illustrating the differential mechanism of action.
Caption: Mechanism of this compound vs. Traditional NSAIDs.
Comparative Side Effect Data
The following tables summarize data from a hypothetical 24-week, double-blind, randomized controlled trial involving 1,500 patients with osteoarthritis.
Table 1: Gastrointestinal Adverse Events
| Adverse Event | This compound (n=500) | Ibuprofen (n=500) | Placebo (n=500) |
| Dyspepsia | 7.2% | 15.8% | 5.1% |
| Abdominal Pain | 4.5% | 9.1% | 3.9% |
| Gastric Ulcer | 1.1% | 4.8% | 0.8% |
| GI Bleeding | 0.4% | 1.9% | 0.2% |
| *Endoscopically confirmed |
Table 2: Cardiovascular and Renal Adverse Events
| Adverse Event | This compound (n=500) | Ibuprofen (n=500) | Placebo (n=500) |
| Hypertension | 6.8% | 5.2% | 2.1% |
| Edema | 3.1% | 4.5% | 1.5% |
| Myocardial Infarction | 0.9% | 0.6% | 0.3% |
| Renal Function Decline | 1.5% | 2.8% | 1.0% |
| *Defined as a >30% increase in serum creatinine |
Key Experimental Protocols
Protocol 1: Gastric Ulcer Formation Assessment in a Rat Model
-
Objective: To evaluate the gastrointestinal toxicity of this compound compared to a traditional NSAID (Indomethacin).
-
Methodology:
-
Animal Model: Male Wistar rats (200-250g) were fasted for 24 hours with free access to water.
-
Dosing: Animals were divided into four groups (n=10 per group): Vehicle control (0.5% carboxymethylcellulose), this compound (10 mg/kg), this compound (30 mg/kg), and Indomethacin (30 mg/kg). Doses were administered orally.
-
Evaluation: Four hours post-administration, rats were euthanized. The stomachs were removed, inflated with 10 mL of 2% formalin, and opened along the greater curvature.
-
Ulcer Scoring: The gastric mucosa was examined for lesions under a dissecting microscope. The total area of hemorrhagic lesions (mm²) was measured and expressed as an ulcer index.
-
-
Data Analysis: Statistical significance was determined using a one-way ANOVA followed by Dunnett's test for multiple comparisons.
The workflow for this preclinical GI safety assessment is outlined below.
Caption: Experimental workflow for GI toxicity assessment.
Protocol 2: In Vitro COX-1/COX-2 Isozyme Selectivity Assay
-
Objective: To determine the in vitro inhibitory potency and selectivity of this compound for human COX-1 and COX-2 isozymes.
-
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes were used.
-
Assay Principle: A colorimetric or fluorometric assay was employed to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate (e.g., TMPD) in the presence of arachidonic acid.
-
Procedure: The enzymes were incubated with a range of concentrations of this compound or a control NSAID for 15 minutes at 25°C. The reaction was initiated by adding arachidonic acid and the substrate.
-
Data Collection: The rate of color development was measured using a microplate reader at a specific wavelength (e.g., 590 nm).
-
IC50 Calculation: The concentration of the drug that causes 50% inhibition (IC50) was calculated for each isozyme. The COX-1/COX-2 selectivity ratio was then determined (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.
-
Conclusion
The simulated data suggest that this compound offers a significantly improved gastrointestinal safety profile compared to traditional NSAIDs, as evidenced by lower rates of dyspepsia, gastric ulcers, and GI bleeding. This is consistent with its highly selective COX-2 inhibitory mechanism, which spares the protective effects of COX-1 in the gastric mucosa.
However, the data also indicate a potential for increased cardiovascular risk, specifically hypertension, a known class effect for selective COX-2 inhibitors. The risk of myocardial infarction appears slightly elevated compared to ibuprofen, warranting further investigation in larger, long-term cardiovascular outcome trials. Renal function effects appear more favorable for this compound than for ibuprofen, though still greater than placebo.
Flumizole's Relative Efficacy in Inflammatory Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumizole is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory effects in preclinical models. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[1][2] This guide provides a comparative analysis of this compound's efficacy, primarily through data on the closely related compound fenthis compound, against the well-established NSAID, indomethacin, in various inflammatory disease models. Due to the limited publicly available data on this compound in models of inflammatory bowel disease (IBD) and psoriasis, this guide also incorporates general efficacy data for other COX inhibitors in these models to provide a broader context for potential performance.
Mechanism of Action: Cyclooxygenase Inhibition
Inflammation is a complex biological response involving the production of various mediators, including prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. This compound, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting these COX enzymes, thereby reducing prostaglandin production.
Efficacy in Rheumatoid Arthritis Models
The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model for rheumatoid arthritis. Studies on fenthis compound, a close analog of this compound, provide comparative data against indomethacin in this model.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| Fenthis compound | 10 | 45 | [3] |
| Indomethacin | 2 | 52 | [3] |
Data from a study on fenthis compound in the adjuvant-induced arthritis model in rats.
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
Objective: To induce a polyarthritis model in rats that mimics human rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Male Lewis rats (150-200g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Test compounds (this compound, Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer for paw volume measurement
-
Calipers for joint diameter measurement
Procedure:
-
Induction of Arthritis: On day 0, rats are injected intradermally at the base of the tail with 0.1 mL of CFA.
-
Treatment: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound, Indomethacin). Treatment is typically initiated on day 0 (prophylactic) or after the onset of clinical signs (therapeutic, around day 10) and administered daily via oral gavage.
-
Assessment of Arthritis:
-
Paw Volume: The volume of both hind paws is measured using a plethysmometer at regular intervals (e.g., daily or every other day) starting from day 10.
-
Arthritis Score: A clinical scoring system is used to evaluate the severity of arthritis in each paw (0 = no erythema or swelling; 4 = severe erythema and swelling). The maximum score per rat is 16.
-
Body Weight: Monitored regularly as an indicator of systemic inflammation and drug toxicity.
-
-
Data Analysis: The percentage inhibition of paw edema is calculated relative to the vehicle-treated control group. Arthritis scores and body weight changes are also compared between groups.
Efficacy in Inflammatory Bowel Disease Models
General Efficacy of COX Inhibitors in DSS-Induced Colitis
The DSS-induced colitis model is a widely used model for ulcerative colitis. The administration of DSS in drinking water induces epithelial damage and a subsequent inflammatory response in the colon. The efficacy of anti-inflammatory drugs is assessed by their ability to reduce clinical signs, such as weight loss and diarrhea, and histological damage.
While specific data for this compound is lacking, studies with other NSAIDs in the DSS model have shown variable results. Some selective COX-2 inhibitors have demonstrated modest beneficial effects, while non-selective NSAIDs have, in some cases, worsened the disease. This highlights the need for direct experimental evaluation of this compound in this model.
Experimental Protocol: DSS-Induced Colitis in Mice
Objective: To induce colitis in mice that mimics human ulcerative colitis to evaluate the efficacy of therapeutic agents.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Test compounds (e.g., this compound, positive control like sulfasalazine)
-
Vehicle for drug administration
-
Scoring system for disease activity index (DAI)
Procedure:
-
Induction of Colitis: Mice receive 2-3% (w/v) DSS in their drinking water for 5-7 days. Control mice receive regular drinking water.
-
Treatment: Treatment with the test compound or vehicle is typically administered daily by oral gavage, starting from the first day of DSS administration.
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured at the end of the study as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: Colon tissue is collected for histological scoring of inflammation, ulceration, and crypt damage.
-
-
Data Analysis: DAI scores, colon length, and histological scores are compared between treatment groups and the DSS-only control group.
Efficacy in Psoriasis Models
Similar to IBD, there is a lack of direct experimental data for this compound in animal models of psoriasis. The imiquimod-induced psoriasis model in mice is a commonly used model that recapitulates many features of human psoriasis, including skin inflammation and hyperkeratosis.
General Efficacy of COX Inhibitors in Imiquimod-Induced Psoriasis
The imiquimod-induced psoriasis model involves the topical application of imiquimod, a Toll-like receptor 7 agonist, which triggers an inflammatory cascade leading to psoriatic-like skin lesions. The efficacy of treatments is assessed by measuring the reduction in skin thickness, erythema, and scaling.
While direct data for this compound is unavailable, some studies have investigated the effects of other COX inhibitors in this model. The results have been mixed, with some topical NSAIDs showing a modest reduction in inflammation. However, the IL-23/IL-17 axis is considered the primary driver of psoriasis, and therapies targeting this pathway have shown greater efficacy. The potential of a COX inhibitor like this compound in this model would likely depend on the extent to which prostaglandins contribute to the imiquimod-induced inflammatory response.
Experimental Protocol: Imiquimod-Induced Psoriasis in Mice
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of topical or systemic treatments.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
Test compounds (e.g., this compound, positive control like a topical corticosteroid)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod cream is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: The test compound is administered topically or systemically, typically starting on the same day as imiquimod application.
-
Assessment of Psoriasis:
-
PASI Score: The severity of erythema, scaling, and skin thickness is scored daily using a modified PASI score.
-
Skin Thickness: Measured daily using calipers.
-
Histological Analysis: Skin biopsies are taken at the end of the study to assess epidermal thickness, and inflammatory cell infiltration.
-
-
Data Analysis: PASI scores, skin thickness measurements, and histological scores are compared between the treatment groups and the imiquimod-only control group.
Signaling Pathways in Inflammatory Diseases
The pathogenesis of rheumatoid arthritis, IBD, and psoriasis involves complex signaling pathways that lead to chronic inflammation.
Rheumatoid Arthritis Signaling Pathways
Key pathways in rheumatoid arthritis include the JAK-STAT, NF-κB, and MAPK pathways, which are activated by pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. These pathways drive the production of inflammatory mediators and enzymes that lead to joint destruction.
Inflammatory Bowel Disease Signaling Pathways
In IBD, dysregulated immune responses to gut microbiota lead to chronic inflammation. Key signaling pathways include the NF-κB, MAPK, and JAK-STAT pathways, which are activated by pattern recognition receptors and cytokines.
Psoriasis Signaling Pathways
The pathogenesis of psoriasis is primarily driven by the IL-23/IL-17 axis. Activation of dendritic cells leads to the production of IL-23, which promotes the differentiation of Th17 cells. These cells produce IL-17, which acts on keratinocytes to induce hyperproliferation and the production of pro-inflammatory mediators.
Conclusion
This compound, a potent COX inhibitor, shows promise as an anti-inflammatory agent. Preclinical data for the related compound fenthis compound in a rat model of rheumatoid arthritis suggests efficacy comparable to, though perhaps less potent than, indomethacin. A significant data gap exists regarding its efficacy in models of inflammatory bowel disease and psoriasis. Further investigation is warranted to fully characterize the therapeutic potential of this compound across a broader range of inflammatory conditions. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting future studies to address these knowledge gaps.
References
Safety Operating Guide
Proper Disposal of Flumizole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Flumizole, a non-steroidal anti-inflammatory drug (NSAID) intended for research use only, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. this compound is recognized as being harmful if swallowed, with potential reproductive toxicity, and poses a significant threat to aquatic life with long-lasting effects.[1] Therefore, adherence to established protocols for pharmaceutical waste is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to consult your institution's Environmental Health and Safety (EHS) department. All personnel handling this compound waste must be trained on the specific hazards and emergency procedures.[2] Personal protective equipment (PPE), including gloves, eye protection, and appropriate lab attire, should be worn at all times to prevent exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal and state regulations, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., gloves, pipette tips).
-
Segregate this compound waste from other laboratory waste streams. It should be treated as hazardous pharmaceutical waste due to its aquatic toxicity.
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name "this compound," and a clear description of the contents.
-
-
Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal Route:
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be poured down the sink or otherwise allowed to enter the sewer system. Improper disposal can lead to the contamination of water supplies and harm to aquatic organisms.
-
Engage a Licensed Waste Disposal Vendor: The primary and recommended method for this compound disposal is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat pharmaceutical waste in compliance with EPA regulations, typically through incineration at a permitted facility.
-
Avoid Household Trash Disposal: For a laboratory setting, disposing of this compound in the regular trash is not a compliant or safe option.
-
Quantitative Hazard Data
The following table summarizes the key hazard information for a product containing this compound, highlighting the quantitative aspects of its classification.
| Hazard Category | Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |
| Effects on or via Lactation | - | H362: May cause harm to breast-fed children. |
| Aquatic Hazard (Short-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
| Aquatic Hazard (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
This compound Disposal Decision Workflow
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the overarching principle is to follow established hazardous waste management procedures. The disposal process itself is an operational protocol dictated by regulatory bodies like the EPA. Any deviation from these established procedures would require extensive testing and validation to ensure environmental safety and regulatory compliance, which is not recommended. The primary "experimental" aspect for a research institution would be the initial characterization of this compound waste to determine its hazardous properties, which has been established by the available safety data.
References
Essential Safety and Logistical Information for Handling Flumizole
Flumizole is identified as a non-steroidal anti-inflammatory drug (NSAID) intended for research use only.[1] While some suppliers may ship it as a non-hazardous chemical, the full toxicological properties are not well-documented.[1] Therefore, a conservative approach to handling is essential to ensure personnel safety.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure through inhalation, dermal contact, and ingestion.
| PPE Category | Specification |
| Hand Protection | Double gloving with powder-free nitrile gloves is required. The outer glove should have a long cuff extending over the lab coat sleeve. Change gloves every 30-60 minutes or immediately upon contamination. |
| Body Protection | A disposable, low-permeability gown or lab coat made of a material such as polyethylene-coated polypropylene is required. It should have a solid front and long sleeves with tight-fitting cuffs. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashes, chemical safety goggles should be worn. |
| Face Protection | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes or aerosol generation. |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation of airborne particles. A fit test is required for all users. |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with warning signs.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weighing of this compound powder should be done in a containment system, such as a ventilated balance enclosure, to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Hygiene: After handling, and before leaving the work area, remove and dispose of outer gloves. Wash hands thoroughly with soap and water. Do not eat, drink, or apply cosmetics in the designated handling area.
Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: Determine the extent of the spill. For large spills, or if you are not trained to handle the spill, contact the institutional Environmental Health and Safety (EHS) office immediately.
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE, including respiratory protection.
-
For powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Use a chemical spill kit with appropriate absorbent materials.
-
Clean the area with a detergent solution, followed by a rinse with water.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Disposal Plan:
-
Waste Categorization: All materials contaminated with this compound, including gloves, gowns, bench paper, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Containment: Place all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Liquid waste should be collected in a compatible, sealed container, also clearly labeled.
-
Disposal Route: Dispose of all this compound waste through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Visual Guides for Safe Handling
Below are diagrams illustrating the key workflows for personal protective equipment and the general handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
